Sp-5,6-Dcl-cbimps
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H10Cl2N2NaO5PS |
|---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1 |
InChI Key |
LXTHVPHQPNCKKG-MOBMELGVSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sp-5,6-DCl-cBIMPS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific cell-permeable activator of cyclic AMP-dependent protein kinase (PKA).[1][2] Its chemical properties, including high lipophilicity and resistance to hydrolysis by phosphodiesterases, make it a superior tool for studying PKA-mediated signaling pathways in intact cells compared to other cAMP analogs.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Potent and Specific PKA Activation
This compound functions as a direct activator of PKA.[1] PKA is a key enzyme in cellular signaling, and its activation initiates a cascade of phosphorylation events that regulate a multitude of cellular processes. The specificity of this compound for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (cGMP-PK), allows for the targeted investigation of PKA-specific pathways.
Interaction with PKA Isozymes
PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of a cAMP analog like this compound to the regulatory subunits, the catalytic subunits are released in their active form. This compound exhibits a preference for the type II isoform of PKA (PKA II).
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with PKA. It is important to note that while the potency of this compound is well-established, precise activation constants from the primary literature were not fully accessible in the conducted search.
| Parameter | Value | Target | Cell/System | Notes | Reference |
| Synergistic EC50 | 8.5 µM (for N6-Phe-cAMP) | PKA II | T84 cells | This value reflects the EC50 of N6-Phe-cAMP in the presence of 400 nM this compound, demonstrating a synergistic activation of PKA II. The intrinsic EC50 of this compound was not specified. |
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the activity of this compound.
In Vitro PKA Activity Assay
This protocol outlines a non-radioactive, ELISA-based method to measure PKA activity in the presence of this compound.
Materials:
-
Purified PKA enzyme
-
This compound
-
PKA substrate peptide (pre-coated on a microplate)
-
ATP
-
Kinase Assay Buffer
-
Phospho-specific PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
Add the purified PKA enzyme to the wells of the substrate-coated microplate.
-
Add the this compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 90 minutes).
-
Wash the plate to remove unbound reagents.
-
Add the phospho-specific PKA substrate antibody to each well and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add TMB substrate and allow color to develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PKA activity.
Cellular Assay: Inhibition of Platelet Aggregation
This protocol describes a method to assess the effect of this compound on platelet aggregation in intact human platelets.
Materials:
-
Freshly isolated human platelets
-
This compound
-
Thrombin (or another platelet agonist)
-
Platelet aggregometer
-
Tyrode's buffer
Procedure:
-
Prepare a suspension of washed human platelets in Tyrode's buffer.
-
Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle control for a specified time.
-
Place the platelet suspension in the aggregometer cuvette.
-
Induce platelet aggregation by adding a known concentration of thrombin.
-
Monitor the change in light transmittance over time using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
Compare the aggregation curves of platelets treated with this compound to the control to determine the inhibitory effect.
Signaling Pathway and Experimental Workflow Visualizations
PKA Signaling Pathway Activated by this compound
Caption: PKA signaling pathway initiated by this compound.
Experimental Workflow for Characterizing this compound Activity
Caption: Generalized workflow for investigating this compound.
Cellular Effects and Applications
The potent and specific activation of PKA by this compound leads to a variety of cellular effects, making it a valuable tool in several research areas.
-
Platelet Aggregation: this compound inhibits platelet aggregation induced by agonists like thrombin. This is achieved through the PKA-mediated phosphorylation of key regulatory proteins in platelets.
-
Insulin Secretion: It has been shown to stimulate the release of insulin from pancreatic islet cells.
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation: this compound is more effective than other cAMP analogs in inducing the phosphorylation of VASP, a major substrate of PKA in platelets.
-
Chloride Secretion: In T84 cells, this compound has been used to study the role of PKA in regulating chloride secretion.
Role of Exchange Protein Activated by cAMP (Epac)
The initial inquiry included the potential interaction of this compound with Exchange protein directly activated by cAMP (Epac), a guanine nucleotide exchange factor for the small GTPase Rap1. However, the comprehensive literature search did not yield direct evidence of this compound binding to or activating Epac. The available data strongly indicates that this compound is a highly specific activator of PKA. Therefore, its use as a tool to delineate PKA-specific signaling pathways from Epac-mediated pathways is a key application.
Conclusion
This compound is an invaluable research tool for the specific and potent activation of PKA in both cell-free and intact cell systems. Its favorable chemical properties and high specificity allow for the precise dissection of PKA-mediated signaling cascades. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the diverse roles of PKA in cellular physiology and pathophysiology. Further research is warranted to determine its precise activation constants for different PKA isozymes and to definitively rule out any off-target effects on other signaling proteins.
References
An In-depth Technical Guide to Sp-5,6-DCl-cBIMPS: A Potent Activator of cAMP-Dependent Protein Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a highly potent and specific cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2] Its chemical structure, characterized by a dichlorinated benzimidazole ring and a phosphorothioate modification, confers high lipophilicity and resistance to hydrolysis by phosphodiesterases, making it a superior tool for studying cAMP-mediated signaling pathways in intact cells compared to traditional cAMP analogs.[1][2] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, key biological effects, and detailed experimental protocols.
Core Properties and Mechanism of Action
This compound is a structural analog of cyclic adenosine monophosphate (cAMP) and functions as a direct agonist of PKA.[1] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of an agonist, such as cAMP or this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These free catalytic subunits can then phosphorylate downstream substrate proteins on serine and threonine residues, initiating a cascade of cellular responses.
A key advantage of this compound is its high specificity for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (PKG). Furthermore, its phosphorothioate modification makes it resistant to degradation by phosphodiesterases (PDEs), ensuring sustained activation of PKA.
Quantitative Data
| Parameter | Observation | Cell/System Type | Reference |
| PKA Activation | Potent and specific activator of purified PKA and PKA in platelet membranes. | Purified enzyme, Human platelet membranes | |
| Insulin Release | More potent stimulus for insulin release than 8-bromo-cAMP. A ten-fold higher concentration of 8-bromo-cAMP was needed to elicit a similar effect. | Isolated rat pancreatic islets | |
| Platelet Aggregation | Pretreatment with this compound prevented thrombin-induced platelet aggregation. | Intact human platelets |
Key Biological Effects and Signaling Pathways
Stimulation of Insulin Release
This compound is a potent secretagogue of insulin from pancreatic β-cells. The activation of PKA by this compound enhances glucose-stimulated insulin secretion. This occurs through the potentiation of the KATP channel-independent pathway of glucose signaling. PKA activation leads to the mobilization of intracellular calcium and an increase in the exocytosis of insulin-containing granules.
Inhibition of Platelet Aggregation
In human platelets, this compound mimics the effects of cAMP-elevating agents like prostaglandin E1, leading to the phosphorylation of key substrate proteins such as the vasodilator-stimulated phosphoprotein (VASP). This PKA-mediated phosphorylation cascade ultimately inhibits platelet activation and aggregation induced by agonists like thrombin.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. For precise concentrations, incubation times, and specific reagents, it is imperative to consult the primary literature, such as Sandberg et al., 1991 and Laychock, 1993.
PKA Activity Assay
This protocol outlines a typical in vitro kinase assay to measure the activation of PKA by this compound.
Methodology:
-
Prepare Reagents:
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Purified PKA enzyme.
-
PKA substrate (e.g., Kemptide).
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
ATP solution containing [γ-³²P]ATP for radioactive detection or unlabeled ATP for antibody-based detection.
-
-
Reaction Setup:
-
In a microcentrifuge tube or well of a microplate, combine the kinase reaction buffer, PKA enzyme, PKA substrate, and varying concentrations of this compound.
-
Pre-incubate for a short period at 30°C.
-
-
Initiate Reaction:
-
Add the ATP solution to initiate the phosphorylation reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
-
Stop Reaction:
-
Terminate the reaction by adding a stop solution (e.g., EDTA solution or denaturing sample buffer).
-
-
Detection and Quantification:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Antibody-based method (ELISA): Use a phospho-specific antibody that recognizes the phosphorylated substrate to quantify the product via a colorimetric or fluorescent readout.
-
Glucose-Stimulated Insulin Release Assay
This protocol describes how to measure the effect of this compound on insulin secretion from isolated pancreatic islets.
Methodology:
-
Islet Isolation:
-
Isolate pancreatic islets from a suitable animal model (e.g., rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
-
Pre-incubation:
-
Pre-incubate the isolated islets in a buffer containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours to establish a basal rate of insulin secretion.
-
-
Stimulation:
-
Divide the islets into experimental groups.
-
Incubate the islets in buffer containing either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentrations, in the presence or absence of varying concentrations of this compound.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Sample Collection:
-
At the end of the incubation, collect the supernatant containing the secreted insulin.
-
-
Insulin Measurement:
-
Measure the concentration of insulin in the supernatant using a commercially available ELISA kit.
-
-
Normalization (Optional but Recommended):
-
Lyse the islets to determine their total protein or DNA content.
-
Normalize the amount of secreted insulin to the total protein or DNA content to account for variations in islet number and size.
-
Platelet Aggregation Assay
This protocol details the measurement of the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.
Methodology:
-
Platelet Preparation:
-
Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed.
-
Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood. PPP is used to set the 100% aggregation baseline.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
-
Aggregation Measurement:
-
Place a sample of PRP in a cuvette with a stir bar in a light transmission aggregometer and set the 0% aggregation baseline.
-
Pre-incubate the PRP with varying concentrations of this compound or vehicle control for a specified time.
-
Add a platelet agonist (e.g., thrombin, ADP, or collagen) to induce aggregation.
-
-
Data Acquisition and Analysis:
-
Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.
-
The aggregometer software records the aggregation curve.
-
Calculate the percentage of maximal aggregation for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Conclusion
This compound is an invaluable research tool for the investigation of cAMP/PKA-mediated signaling pathways. Its high potency, specificity, and metabolic stability make it a reliable agent for activating PKA in a controlled manner in cellular and biochemical assays. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at elucidating the diverse roles of PKA in cellular physiology and pathophysiology. For the most accurate and reproducible results, adherence to the detailed methodologies outlined in the primary scientific literature is strongly recommended.
References
- 1. Glucose-stimulated signaling pathways in biphasic insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sp-5,6-Dcl-cBIMPS as a Protein Kinase A (PKA) Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-Dcl-cBIMPS), a potent and highly specific cell-permeable activator of cAMP-dependent Protein Kinase A (PKA). This document details its mechanism of action, biochemical properties, and applications in research, with a focus on experimental protocols and data presentation. Included are detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
Protein Kinase A (PKA) is a crucial serine/threonine kinase that acts as a key effector of the second messenger cyclic adenosine monophosphate (cAMP).[1] The PKA signaling pathway is integral to a vast array of cellular processes, including metabolism, gene expression, cell growth, and differentiation.[2][3] Dysregulation of this pathway is implicated in numerous diseases, making it a significant target for therapeutic intervention.
This compound is a chemically modified analog of cAMP designed for potent and specific activation of PKA in both cell-free systems and intact cells.[4] Its unique chemical structure, featuring a dichlorinated benzimidazole ring and a phosphorothioate modification, confers high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs).[4] These properties allow it to efficiently cross cell membranes and maintain sustained intracellular concentrations, making it a superior tool for studying PKA signaling compared to other cAMP analogs.
Mechanism of Action
In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of an activator, such as cAMP or this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These liberated C subunits can then phosphorylate specific substrate proteins on serine or threonine residues, initiating a downstream signaling cascade.
This compound exhibits a preference for the 'B' binding site on the type II regulatory subunit (RII) of PKA. This site-selectivity can be exploited in combination with other cAMP analogs to synergistically activate PKA type II isozymes.
Quantitative Data
The potency of this compound as a PKA activator has been characterized in various systems. The following table summarizes key quantitative data.
| Parameter | Value | Species/System | Notes | Reference |
| Ka (PKA Type I) | 7.6 nM | Bovine | Activation constant for the purified holoenzyme. | --INVALID-LINK-- |
| Ka (PKA Type II) | 110 nM | Bovine | Activation constant for the purified holoenzyme. | --INVALID-LINK-- |
| EC50 (VASP Phosphorylation) | ~1 µM | Intact Human Platelets | Effective concentration for 50% maximal phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). | --INVALID-LINK-- |
Signaling Pathways
This compound activates the canonical PKA signaling pathway, which involves a cascade of events from receptor activation to gene transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro PKA Activity Assay
This protocol describes a colorimetric assay to measure the kinase activity of purified PKA in the presence of this compound.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
PKA Kinase Activity Assay Kit (e.g., Abcam ab139435 or similar)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the PKA holoenzyme in the provided Kinase Assay Dilution Buffer.
-
Prepare a serial dilution of this compound to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
In a 96-well plate pre-coated with a PKA substrate, add the diluted PKA holoenzyme.
-
Add the different concentrations of this compound to the respective wells. Include a no-activator control.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at 30°C for 90 minutes.
-
Stop the reaction and wash the wells as per the kit instructions.
-
Add a phospho-specific substrate antibody and incubate for 60 minutes at room temperature.
-
Add an HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the log of the this compound concentration to determine the EC50.
Western Blot Analysis of CREB Phosphorylation in Intact Cells
This protocol details the procedure to assess the activation of PKA in cultured cells by measuring the phosphorylation of its downstream target, CREB, at Serine 133.
Materials:
-
Cultured cells (e.g., HEK293T, PC12)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 30 minutes). Include an untreated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with the anti-total-CREB antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
VASP Phosphorylation Assay in Human Platelets
This protocol describes the analysis of PKA activation in intact human platelets by monitoring the phosphorylation of VASP, a prominent PKA substrate in these cells.
Materials:
-
Freshly isolated human platelets
-
This compound
-
Prostaglandin E1 (PGE1) as a positive control
-
SDS-PAGE and Western blotting reagents
-
Anti-VASP antibody (recognizing both phosphorylated and unphosphorylated forms)
Procedure:
-
Isolate human platelets from whole blood by centrifugation.
-
Resuspend the platelets in a suitable buffer.
-
Pre-incubate the platelets at 37°C.
-
Add this compound at desired concentrations (e.g., 0.1 to 10 µM) or PGE1 (e.g., 10 µM) and incubate for a set time (e.g., 5-15 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE. The phosphorylated form of VASP migrates slower (apparent molecular weight of 50 kDa) than the unphosphorylated form (46 kDa).
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-VASP antibody.
-
Visualize the bands using a chemiluminescent substrate. The shift in the VASP band from 46 kDa to 50 kDa indicates PKA-mediated phosphorylation.
Conclusion
This compound is a powerful and reliable tool for the investigation of PKA signaling pathways. Its high potency, specificity, and cell permeability make it an invaluable reagent for a wide range of applications in cell biology, pharmacology, and drug discovery. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their studies of PKA function.
References
- 1. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sp-5,6-DCl-cBIMPS: Structure, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific cell-permeable activator of cAMP-dependent protein kinase (PKA). Its unique chemical structure, characterized by a dichlorinated benzimidazole ring, a ribose sugar, and a phosphorothioate-modified cyclic monophosphate group, confers high lipophilicity and resistance to phosphodiesterase degradation. These properties make it an invaluable tool for studying PKA-mediated signaling pathways in intact cells and tissues. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental applications of this compound, including detailed data, experimental protocols, and signaling pathway diagrams to facilitate its effective use in research and drug development.
Core Structure and Chemical Properties
This compound is a structural analog of cyclic adenosine monophosphate (cAMP) with key modifications that enhance its utility as a research tool.
Chemical Structure:
-
Base: 5,6-dichlorobenzimidazole replaces the adenine base of cAMP. This modification significantly increases the lipophilicity of the molecule, facilitating its passage across cell membranes.
-
Sugar: A β-D-ribofuranosyl sugar moiety is linked to the benzimidazole base.
-
Cyclic Phosphate Group: A 3',5'-cyclic monophosphate is present, crucial for binding to the regulatory subunits of PKA. The Sp-isomer configuration of the phosphorothioate group, where a sulfur atom replaces a non-bridging oxygen, renders the molecule resistant to hydrolysis by phosphodiesterases (PDEs).
Molecular Formula: C₁₂H₁₁Cl₂N₂O₅PS[1]
Molecular Weight: 397.2 g/mol [1]
Synonyms:
-
Sp-5,6-dichloro-cBIMPS
-
(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][2]dioxaphosphinin-7-ol
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁Cl₂N₂O₅PS | |
| Molecular Weight | 397.2 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol | |
| Storage | Store at -20°C |
Mechanism of Action: Potent and Specific PKA Activation
This compound exerts its biological effects through the direct activation of PKA.
The canonical PKA signaling pathway is initiated by the binding of an extracellular signal (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change and the release of the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating a wide array of cellular processes.
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits. A key feature of this compound is its preference for the type II isoform of PKA (PKA-II).
Signaling Pathway of this compound-Mediated PKA Activation
Caption: Activation of PKA by this compound.
Quantitative Data
While a comprehensive table with standardized Ki, IC50, and EC50 values from multiple studies is challenging to compile due to variations in experimental conditions, the following provides a summary of its potent activity. This compound is consistently reported to be a more potent activator of PKA than cAMP itself and other commonly used analogs like 8-Br-cAMP.
| Parameter | Observation | Cell/System Type | Reference |
| PKA Activation | Potent and specific activator | Purified PKA, platelet membranes | |
| Insulin Release | Stimulates release at 5 µM | Isolated pancreatic islets | |
| Rho Activation | Inhibits U-46619-induced activation at 100 µM | Human platelets | |
| Platelet Aggregation | Prevents thrombin-induced aggregation | Human platelets |
Key Biological Effects and Downstream Signaling
The activation of PKA by this compound triggers a cascade of downstream signaling events, leading to diverse cellular responses.
Regulation of Gene Expression via CREB Phosphorylation
One of the most well-characterized downstream effects of PKA activation is the phosphorylation of the cAMP response element-binding protein (CREB).
Caption: PKA-mediated phosphorylation of CREB.
Modulation of Insulin Secretion
In pancreatic β-cells, PKA activation is a key step in glucose-stimulated insulin secretion. This compound has been shown to potentiate insulin release, highlighting its utility in studying β-cell function and diabetes.
Inhibition of Rho GTPase Signaling
This compound has been observed to inhibit the activation of the small GTPase Rho. This effect is particularly relevant in platelets, where Rho activation is a critical step in aggregation.
Experimental Protocols
The following are representative protocols for key experiments utilizing this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
PKA Activity Assay
This protocol describes a method to measure the kinase activity of PKA in cell lysates following treatment with this compound.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKA kinase activity assay kit (commercially available)
-
Protein assay reagent (e.g., BCA)
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound (e.g., 1-100 µM) or vehicle (DMSO) for the desired time (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Kinase Assay: Perform the PKA kinase activity assay according to the manufacturer's instructions, using equal amounts of protein for each sample.
-
Data Analysis: Measure the absorbance or fluorescence in a microplate reader and calculate the PKA activity relative to the vehicle-treated control.
Western Blot Analysis of CREB Phosphorylation
This protocol outlines the detection of phosphorylated CREB (pCREB) by Western blotting.
Materials:
-
Cells treated as in the PKA activity assay
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates as described above. Denature protein samples by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal.
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry to assess the effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human blood
-
Anticoagulant (e.g., acid-citrate-dextrose)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Platelet agonist (e.g., thrombin, ADP)
-
Light transmission aggregometer
Procedure:
-
PRP Preparation: Prepare PRP and PPP from whole blood by differential centrifugation.
-
Incubation: Pre-incubate PRP with this compound or vehicle for a specified time.
-
Aggregation Measurement: Place the PRP sample in the aggregometer and add a platelet agonist to induce aggregation.
-
Data Analysis: Monitor the change in light transmission over time. The extent of aggregation is measured as the maximum percentage change in light transmission.
Conclusion
This compound is a powerful and versatile pharmacological tool for the investigation of PKA-mediated signaling. Its high potency, specificity, cell permeability, and resistance to degradation make it superior to many other PKA activators for studies in intact cellular systems. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound to unravel the complex roles of PKA in health and disease.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sp-5,6-Dcl-cBIMPS: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-Dcl-cBIMPS) is a potent and highly specific, cell-permeable activator of cAMP-dependent protein kinase (PKA). Its resistance to hydrolysis by phosphodiesterases and its specificity for PKA over cGMP-dependent protein kinase (PKG) make it a valuable tool for elucidating cAMP-mediated signaling pathways. This guide provides an in-depth overview of the downstream signaling cascades initiated by this compound, focusing on its roles in platelet inhibition and insulin secretion. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.
Core Mechanism of Action: PKA Activation
This compound acts as a direct agonist of Protein Kinase A (PKA). By binding to the regulatory subunits of the PKA holoenzyme, it induces a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, initiating a cascade of cellular events. A key advantage of this compound is its high specificity for PKA, which allows for the dissection of PKA-dependent pathways without the confounding activation of PKG, a common issue with other cAMP analogs.[1]
Downstream Signaling Pathways
Inhibition of Platelet Aggregation via RhoA Inactivation
In human platelets, this compound is a potent inhibitor of agonist-induced aggregation.[1] This effect is primarily mediated through the PKA-dependent phosphorylation and subsequent inhibition of the small GTPase RhoA. Activated PKA can inhibit RhoA signaling through at least two distinct mechanisms:
-
Direct Phosphorylation of RhoA: PKA can directly phosphorylate RhoA at Serine 188. This phosphorylation event is thought to prevent its translocation to the cell membrane, thereby inhibiting its activation.
-
Phosphorylation of RhoGDI: PKA can phosphorylate Rho Guanine Nucleotide Dissociation Inhibitor (RhoGDI). This enhances the interaction between RhoGDI and GDP-bound (inactive) RhoA, sequestering it in the cytoplasm and preventing its activation.
The inhibition of RhoA leads to a decrease in the activity of its downstream effector, Rho-associated kinase (ROCK). This, in turn, reduces the phosphorylation of myosin light chain (MLC), leading to decreased platelet contractility and inhibition of platelet aggregation.
Furthermore, PKA activation by this compound leads to the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 157 and Serine 239.[2][3] Phosphorylated VASP is involved in the inhibition of platelet adhesion and aggregation, contributing to the overall anti-platelet effect.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of VASP phosphorylation in cardiac myocytes: differential regulation by cyclic nucleotides and modulation of protein expression in diabetic and hypertrophic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of VASP by phosphorylation: Consequences for cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of Sp-5,6-DCl-cBIMPS for PKA Type II
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS), a potent and membrane-permeable activator of cAMP-dependent protein kinase (PKA). The focus of this document is to delineate the selectivity of this compound for the type II isoform of PKA (PKA-II) over the type I isoform (PKA-I). While this compound is recognized as a powerful tool for activating PKA in cellular and in vitro systems, detailed quantitative data on its isoform selectivity is not extensively available in peer-reviewed literature. This guide presents the current understanding of its mechanism of action, the structural and functional differences between PKA isoforms, and provides detailed experimental protocols for researchers to determine the selectivity of this compound and other PKA activators.
Introduction to this compound
This compound is a lipophilic analog of cyclic adenosine monophosphate (cAMP) that acts as a potent activator of PKA.[1][2] Its chemical modifications, including the dichloro-benzimidazole group and the phosphorothioate substitution at the cyclic phosphate, confer resistance to hydrolysis by phosphodiesterases and enhance its ability to cross cell membranes.[1] These properties make it an invaluable tool for studying cAMP-mediated signaling pathways in intact cells. This compound has been shown to be a specific activator of PKA, with little to no effect on cGMP-dependent protein kinase (PKG), allowing for the specific dissection of PKA-mediated events.[1][2]
The PKA Holoenzyme and its Isoforms
cAMP-dependent protein kinase (PKA) is a key enzyme in cellular signaling, mediating the effects of cAMP. The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of cAMP to the R subunits, a conformational change occurs, leading to the dissociation of the active C subunits, which can then phosphorylate substrate proteins on serine and threonine residues.
There are two major types of PKA, designated as type I (PKA-I) and type II (PKA-II), which are distinguished by their regulatory subunits: RI and RII, respectively. Each of these has α and β isoforms (RIα, RIβ, RIIα, RIIβ), leading to a diversity of PKA holoenzymes with distinct biochemical properties and subcellular localizations. PKA-I is predominantly found in the cytoplasm, while PKA-II is often localized to specific subcellular compartments through its interaction with A-Kinase Anchoring Proteins (AKAPs). This differential localization is crucial for the specificity of cAMP signaling.
Selectivity of this compound for PKA Type II
Quantitative Data on PKA Isoform Selectivity
The following tables are provided as templates for researchers to populate with experimentally determined data on the binding affinity and activation constants of this compound for PKA-I and PKA-II holoenzymes.
Table 1: Binding Affinity (Kd) of this compound for PKA Isoforms
| PKA Isoform | Kd (nM) |
| PKA-Iα | Data not available |
| PKA-Iβ | Data not available |
| PKA-IIα | Data not available |
| PKA-IIβ | Data not available |
Table 2: Activation Constants (EC50) of this compound for PKA Isoforms
| PKA Isoform | EC50 (nM) | Fold Selectivity (EC50 PKA-I / EC50 PKA-II) |
| PKA-Iα | Data not available | Data not available |
| PKA-Iβ | Data not available | Data not available |
| PKA-IIα | Data not available | Data not available |
| PKA-IIβ | Data not available | Data not available |
Experimental Protocols
PKA Signaling Pathway
The following diagram illustrates the canonical PKA signaling pathway, initiated by the activation of a G-protein coupled receptor (GPCR).
Caption: The cAMP/PKA signaling pathway.
Experimental Workflow for Determining PKA Isoform Selectivity
The following diagram outlines a typical workflow for assessing the selectivity of a compound for PKA isoforms.
Caption: Workflow for PKA isoform selectivity determination.
Fluorescence Anisotropy Assay for PKA Activation
This protocol is adapted from a method used to screen for isoform-selective PKA activators and measures the dissociation of the PKA holoenzyme upon activator binding.
Materials:
-
Purified PKA-Iα, PKA-Iβ, PKA-IIα, and PKA-IIβ holoenzymes
-
This compound
-
Fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled IP20)
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM ATP, 2 mM DTT, 0.005% (v/v) Triton X-100, pH 7.4
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence anisotropy
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.
-
Prepare working solutions of PKA holoenzymes and the fluorescently labeled inhibitor peptide in assay buffer. The final concentration of the PKA holoenzyme is typically in the low nanomolar range, and the fluorescent peptide concentration should be optimized for a stable signal.
-
-
Assay Setup:
-
In a 384-well plate, add the PKA holoenzyme solution to each well.
-
Add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (saturating concentration of cAMP).
-
Add the fluorescently labeled inhibitor peptide to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the reaction to reach equilibrium. The incubation time should be optimized in preliminary experiments.
-
-
Measurement:
-
Measure the fluorescence anisotropy on a plate reader. Excitation and emission wavelengths will depend on the fluorophore used.
-
-
Data Analysis:
-
The increase in fluorescence anisotropy corresponds to the binding of the fluorescent peptide to the dissociated catalytic subunit.
-
Plot the change in anisotropy against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each PKA isoform.
-
Calculate the fold selectivity by dividing the EC₅₀ for the less sensitive isoform by the EC₅₀ for the more sensitive isoform.
-
Radioligand Binding Assay for PKA Affinity
This protocol describes a competitive binding assay to determine the affinity (Kd) of this compound for the regulatory subunits of PKA.
Materials:
-
Purified PKA-I and PKA-II regulatory subunits
-
This compound
-
Radiolabeled cAMP (e.g., [³H]cAMP)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold Binding Buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in binding buffer.
-
Prepare a working solution of the PKA regulatory subunits and [³H]cAMP in binding buffer. The concentration of [³H]cAMP should be close to its Kd for the regulatory subunits.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine the PKA regulatory subunits, a fixed concentration of [³H]cAMP, and varying concentrations of this compound.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled cAMP).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value represents the binding affinity of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for the specific activation of PKA. While its general potency is well-documented, a detailed quantitative understanding of its selectivity for PKA type II over type I isoforms requires further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to determine these crucial parameters. Elucidating the isoform selectivity of PKA activators like this compound is essential for advancing our understanding of cAMP signaling and for the development of targeted therapeutics for a range of diseases.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Sp-5,6-Dcl-cBIMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-Dcl-cBIMPS) is a potent and highly specific, cell-permeable activator of cAMP-dependent protein kinase (PKA). This technical guide provides an in-depth overview of its discovery, mechanism of action, and key experimental applications. We present a compilation of its pharmacological data, detailed experimental protocols derived from seminal studies, and visual representations of its role in critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their investigations.
Introduction
The second messenger cyclic adenosine monophosphate (cAMP) is a ubiquitous intracellular signaling molecule that regulates a vast array of cellular processes through the activation of cAMP-dependent protein kinase (PKA). The development of synthetic cAMP analogs that can specifically modulate PKA activity has been instrumental in dissecting cAMP-mediated signaling pathways. This compound was designed as a superior alternative to earlier cAMP analogs, offering enhanced lipophilicity for improved cell membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[1][2] These characteristics ensure a more sustained and targeted activation of PKA in both cell extracts and intact cells.[1]
Physicochemical and Pharmacological Properties
This compound is a phosphorothioate analog of cAMP where the adenine base is replaced by a 5,6-dichlorobenzimidazole moiety. This modification significantly increases its lipophilicity compared to cAMP and other analogs like 8-(p-chlorophenylthio)-cAMP (8-pCPT-cAMP).[1]
Data Presentation: Quantitative Pharmacological Data
| Parameter | Value | Species/System | Reference |
| PKA Activation Constant (Ka) | 30 nM | Purified PKA | [3] |
| PKG Activation Constant (Ka) | 10 µM | Purified PKG | |
| Insulin Release Stimulation | 0.005 - 0.5 mM | Isolated Rat Pancreatic Islets | |
| Inhibition of U-46619-induced Rho activation | 100 µM | Wild-type mouse platelets | |
| Inhibition of U-46619-induced Gq and G12/G13 activation | 100 µM | Human platelets |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly binding to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. The activated PKA catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular responses.
Signaling Pathway: PKA Activation and Downstream Effects
Caption: General mechanism of PKA activation by this compound.
Key Experimental Applications and Protocols
This compound has been utilized in a variety of experimental contexts to probe the role of PKA in cellular processes. Below are detailed protocols for some of its key applications, based on the methodologies described in the primary literature.
In Vitro PKA Activity Assay
This protocol is adapted from the general principles of PKA activity assays and the characterization of this compound.
Objective: To determine the concentration-dependent activation of purified PKA by this compound.
Materials:
-
Purified PKA holoenzyme
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
PKA substrate (e.g., Kemptide)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the purified PKA holoenzyme with the various concentrations of this compound.
-
Initiate the kinase reaction by adding the PKA substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the PKA activity against the concentration of this compound to determine the activation constant (Ka).
Experimental Workflow: In Vitro PKA Activity Assay
Caption: Workflow for determining the PKA activation constant of this compound.
Stimulation of Insulin Release from Pancreatic Islets
This protocol is based on the study by Laychock (1993), which demonstrated the potent effect of this compound on insulin secretion.
Objective: To measure the effect of this compound on basal and glucose-stimulated insulin release from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from rat)
-
Krebs-Ringer bicarbonate buffer (KRB) with varying glucose concentrations
-
This compound
-
Insulin immunoassay kit
Procedure:
-
Isolate pancreatic islets using standard collagenase digestion methods.
-
Pre-incubate the islets in KRB containing a basal glucose concentration (e.g., 2.8 mM).
-
Incubate groups of islets with different concentrations of this compound (e.g., 0.005, 0.05, 0.5 mM) in KRB with either basal or stimulatory (e.g., 8.5 mM) glucose concentrations for a defined period (e.g., 60 minutes).
-
Collect the supernatant from each group.
-
Measure the insulin concentration in the supernatant using an appropriate immunoassay (e.g., ELISA or RIA).
-
Normalize the insulin release to the islet number or protein content.
Signaling Pathway: PKA-mediated Insulin Secretion
Caption: PKA-dependent potentiation of insulin secretion by this compound.
Inhibition of Platelet Aggregation
The following protocol is a generalized procedure for assessing the anti-platelet aggregation effects of this compound as described in the literature.
Objective: To evaluate the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human blood
-
Anticoagulant (e.g., acid-citrate-dextrose)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., thrombin, ADP)
-
This compound
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of anticoagulated whole blood.
-
Adjust the platelet count in the PRP.
-
Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time.
-
Add a platelet agonist to initiate aggregation.
-
Monitor the change in light transmittance through the PRP using a platelet aggregometer. The increase in light transmittance is proportional to the extent of aggregation.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
Signaling Pathway: PKA-mediated Inhibition of Platelet Aggregation
Caption: PKA-VASP signaling in the inhibition of platelet aggregation.
Conclusion
This compound stands out as a powerful pharmacological tool for the investigation of PKA-mediated signaling. Its favorable properties of high potency, specificity, and cell permeability have made it an invaluable asset in elucidating the intricate roles of PKA in a multitude of cellular functions. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to leverage the unique advantages of this compound in their studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-resolved characterization of cAMP/PKA-dependent signaling reveals that platelet inhibition is a concerted process involving multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Sp-5,6-Dcl-cBIMPS: A Technical Guide on Lipophilicity and Metabolic Stability for Drug Development Professionals
November 2025
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-Dcl-cBIMPS) is a potent and specific activator of cyclic AMP-dependent protein kinase (PKA). Its unique properties, including high lipophilicity and notable metabolic stability, make it a valuable tool in cell biology research and a subject of interest in drug development. This technical guide provides an in-depth overview of the lipophilicity and metabolic stability of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of its core signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's physicochemical and metabolic characteristics.
Lipophilicity
Lipophilicity is a critical physicochemical property that influences a compound's membrane permeability, solubility, and overall pharmacokinetic profile. This compound has been characterized as a lipophilic molecule, a feature that contributes to its ability to permeate cell membranes and effectively activate intracellular PKA.
Quantitative Lipophilicity Data
The lipophilicity of this compound has been assessed both experimentally and computationally. The available data are summarized in the table below. Notably, it has been reported to have a higher apparent lipophilicity than 8-pCPT-cAMP, another commonly used cAMP analog[1].
| Parameter | Value | Method | Source |
| Lipophilicity | 2.99 | Not Specified | BIOLOG Life Science Institute |
| XLogP3 | 2.2 | Computed | PubChem |
Experimental Protocol: LogP Determination by Shake-Flask Method
While the specific protocol used to obtain the lipophilicity value of 2.99 for this compound is not detailed in the available literature, the shake-flask method remains the gold standard for experimental logP determination. The following is a generalized protocol that is commonly employed.
Objective: To determine the octanol-water partition coefficient (LogP) of a compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Solutions: A stock solution of this compound is prepared in the aqueous phase.
-
Partitioning: Equal volumes of the n-octanol and the aqueous solution of the compound are added to a glass vial.
-
Equilibration: The vial is securely capped and agitated (e.g., using a vortex mixer) for a sufficient period to allow for the partitioning of the compound between the two phases to reach equilibrium. This is typically followed by a period of rest to allow for phase separation.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.
Metabolic Stability
The metabolic stability of a compound is a key determinant of its in vivo half-life and duration of action. This compound exhibits significant resistance to enzymatic degradation by phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cyclic nucleotides like cAMP.
Quantitative Metabolic Stability Data
| Enzyme Type | Stability Profile | Source |
| Cyclic Nucleotide Phosphodiesterases (general) | Not significantly hydrolyzed | [1] |
| Mammalian PDE Type I & III | Completely stable | |
| Mammalian cPDE Type II | Extremely slowly hydrolyzed |
Experimental Protocol: Phosphodiesterase (PDE) Hydrolysis Assay
The following is a generalized protocol for assessing the stability of a compound against PDE-mediated hydrolysis, based on common methodologies.
Objective: To determine the rate of hydrolysis of this compound by specific PDE isozymes.
Materials:
-
This compound
-
Purified PDE isozymes (e.g., PDE1, PDE2, PDE3)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Radiolabeled cAMP (e.g., [³H]-cAMP) for competitive assays or a suitable detection system for the product (e.g., LC-MS/MS)
-
Scintillation counter (if using radiolabel) or LC-MS/MS system
Procedure:
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the assay buffer, the specific PDE isozyme, and this compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of the substrate (either the compound of interest or a competing radiolabeled substrate).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, typically by heat inactivation or the addition of a chemical quenching agent.
-
Detection: The amount of hydrolyzed product is quantified. In a competitive assay with [³H]-cAMP, the amount of remaining radiolabeled substrate is measured. With direct measurement, the formation of the hydrolyzed product of this compound is monitored by LC-MS/MS.
-
Data Analysis: The rate of hydrolysis is determined, and the stability of this compound is compared to that of known PDE substrates like cAMP.
Experimental Protocol: Liver Microsomal Stability Assay
For a comprehensive assessment of metabolic stability, an in vitro assay using liver microsomes is standard practice in drug development. Although specific data for this compound is not available, a typical protocol is provided below.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: A master mix containing liver microsomes and buffer is prepared.
-
Initiation of Reaction: this compound is added to the microsomal suspension and pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t₁/₂). The intrinsic clearance (CLᵢₙₜ) is then calculated from the half-life and the protein concentration.
Signaling Pathway and Mechanism of Action
This compound acts as a selective activator of PKA. PKA is a key enzyme in numerous signaling cascades, and its activation leads to the phosphorylation of various downstream substrate proteins, thereby modulating their activity.
One of the well-documented downstream effects of this compound-mediated PKA activation is the inhibition of platelet aggregation. This occurs through the phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP)[1].
References
An In-depth Technical Guide to Sp-5,6-DCl-cBIMPS: A Potent and Specific PKA Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a powerful and highly specific, cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3][4][5] Its unique chemical structure, featuring a dichlorinated benzimidazole ring in place of adenine and a phosphorothioate group, confers high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs). These properties make it an invaluable tool for studying cAMP-mediated signaling pathways in intact cells and cell extracts, overcoming the limitations of traditional cAMP analogs like 8-bromo-cAMP. This technical guide provides comprehensive information on the chemical properties, biological activity, experimental protocols, and relevant signaling pathways associated with this compound.
Chemical and Physical Properties
This compound is commercially available, typically as a sodium salt. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 120912-54-1 | |
| Molecular Formula | C₁₂H₁₁Cl₂N₂O₅PS (Free Acid) | |
| C₁₂H₁₀Cl₂N₂NaO₅PS (Sodium Salt) | ||
| Molecular Weight | 397.17 g/mol (Free Acid) | |
| 419.15 g/mol (Sodium Salt) | ||
| 419.2 g/mol (Sodium Salt) | ||
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (~1 mM), DMSO, and ethanol | |
| Storage | Store at -20°C or -70°C |
Biological Activity and Quantitative Data
This compound is a potent activator of PKA, showing a preference for the type II isozyme. Its high specificity for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (PKG), allows for the specific dissection of cAMP-mediated signaling pathways.
| Parameter | Value | Cell/System | Reference |
| PKA Activation Constant (Ka) - Type I | 1.8 µM | Purified Bovine Heart PKA | (Sandberg et al., 1991) |
| PKA Activation Constant (Ka) - Type II | 0.2 µM | Purified Bovine Heart PKA | (Sandberg et al., 1991) |
| EC₅₀ for VASP Phosphorylation | ~ 5 µM | Intact Human Platelets | (Sandberg et al., 1991) |
| Insulin Release Stimulation | More potent than 8-bromo-cAMP | Isolated Rat Pancreatic Islets |
Experimental Protocols
PKA Activation Assay in Cell Extracts
This protocol is adapted from the methodology described by Sandberg et al. (1991) for determining the activation of PKA in cell lysates.
a. Preparation of Platelet Lysates:
-
Isolate human platelets by differential centrifugation of whole blood.
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer).
-
Resuspend the platelets in a lysis buffer containing 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitors.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cellular debris. The supernatant is the cell extract.
b. PKA Activity Assay:
-
Prepare a reaction mixture containing the cell extract, a specific PKA substrate (e.g., kemptide), and [γ-³²P]ATP in a suitable kinase buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate PKA activity and determine the Ka value for this compound.
Stimulation of Insulin Release from Pancreatic Islets
This protocol is based on the findings of Laychock (1993) demonstrating the potent effect of this compound on insulin secretion.
a. Isolation of Pancreatic Islets:
-
Isolate pancreatic islets from rats by collagenase digestion of the pancreas followed by purification on a density gradient (e.g., Ficoll).
-
Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.
b. Insulin Release Assay:
-
Pre-incubate batches of islets in a Krebs-Ringer bicarbonate buffer containing a basal glucose concentration (e.g., 2.8 mM) for 30-60 minutes.
-
Replace the pre-incubation buffer with fresh buffer containing either basal or stimulatory (e.g., 16.7 mM) glucose concentrations, with or without various concentrations of this compound.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Collect the supernatant and store for insulin measurement.
-
Extract total insulin from the islets using an acidified ethanol solution.
-
Measure insulin concentrations in the supernatant and islet extracts using a radioimmunoassay (RIA) or ELISA.
-
Express the results as the amount of insulin released as a percentage of the total insulin content.
Signaling Pathways and Visualizations
PKA-Mediated Inhibition of Thrombin-Induced RhoA Activation in Platelets
This compound is a valuable tool for elucidating the inhibitory role of the cAMP-PKA pathway in platelet activation. Thrombin, a potent platelet agonist, signals through G-protein coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA, which is crucial for platelet shape change and aggregation. The study by Gratacap et al. (2001) demonstrated that activation of PKA by cAMP analogs inhibits thrombin-induced RhoA activation.
The following diagram illustrates this signaling pathway.
Caption: PKA-mediated inhibition of RhoA signaling in platelets.
Experimental Workflow: PKA Activity Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on PKA activity.
Caption: Workflow for a radioactive PKA activity assay.
Conclusion
This compound stands out as a superior tool for the investigation of cAMP/PKA signaling. Its high potency, specificity, and metabolic stability allow for reliable and reproducible results in a variety of experimental systems. This guide provides a comprehensive overview to aid researchers in the effective application of this compound in their studies.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sp-5,6-DCl-cBIMPS Protocol for Intact Cells: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent and specific cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3][4] Its high lipophilicity and resistance to hydrolysis by phosphodiesterases make it a superior alternative to other cAMP analogs for studying PKA signaling in intact cells.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various cell-based assays.
Mechanism of Action
This compound is a structural analog of cyclic AMP (cAMP). It selectively binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate downstream target proteins, initiating a cascade of cellular events. This compound shows a preference for the B site of the PKA type II isozyme.
Data Presentation
The following table summarizes the effective concentrations of this compound in various cellular applications.
| Application | Cell Type | Concentration Range | Effect | Reference |
| Insulin Release Stimulation | Isolated Pancreatic Islets | 5 µM - 500 µM | Stimulates basal and glucose-stimulated insulin release. | |
| Inhibition of Rho Activation | Mouse and Human Platelets | 100 µM | Inhibits U-46619-induced Rho activation. | |
| VASP Phosphorylation | Intact Human Platelets | 0.5 mM | Induces phosphorylation of VASP. | |
| Inhibition of Platelet Aggregation | Human Platelets | Not specified | Prevents thrombin-induced platelet aggregation. |
Experimental Protocols
Preparation and Storage of this compound Stock Solution
Materials:
-
This compound sodium salt
-
Dimethyl sulfoxide (DMSO) or sterile water
-
Microcentrifuge tubes
Procedure:
-
This compound is soluble in water at approximately 1 mM and is also soluble in DMSO and ethanol.
-
To prepare a stock solution, dissolve this compound in the desired solvent to a concentration of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -70°C for long-term storage.
Protocol 1: Stimulation of Insulin Secretion in Intact Pancreatic Islets
This protocol is adapted from standard static insulin secretion assays.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM)
-
This compound stock solution
-
24-well culture plates
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, allow pancreatic islets to recover in culture medium for at least 1 hour at 37°C.
-
Pre-incubation: Hand-pick 5-10 islets of similar size and place them in a well of a 24-well plate containing KRB buffer with 2.8 mM glucose. Pre-incubate for 30-60 minutes at 37°C to allow insulin secretion to return to a basal level.
-
Stimulation: Carefully remove the pre-incubation buffer and replace it with fresh KRB buffer containing the desired experimental conditions:
-
Basal control: 2.8 mM glucose
-
Glucose-stimulated control: 16.7 mM glucose
-
This compound treatment: 2.8 mM or 16.7 mM glucose supplemented with the desired concentration of this compound (e.g., 10-100 µM).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
Protocol 2: VASP Phosphorylation Assay in Intact Platelets
This protocol is based on established methods for assessing PKA-mediated phosphorylation in platelets.
Materials:
-
Freshly isolated human platelets
-
Tyrode's buffer
-
This compound stock solution
-
Prostaglandin E1 (PGE1) as a positive control
-
SDS-PAGE reagents
-
Western blotting apparatus
-
Antibodies:
-
Primary antibody against phosphorylated VASP (Ser157)
-
Primary antibody against total VASP
-
HRP-conjugated secondary antibody
-
-
Chemiluminescence detection reagents
Procedure:
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation. Resuspend the platelet pellet in Tyrode's buffer to the desired concentration.
-
Treatment: Aliquot the platelet suspension into microcentrifuge tubes. Add this compound to the desired final concentration (e.g., 10-100 µM). A positive control with PGE1 (a known PKA activator in platelets) should be included. Incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer. Boil the samples for 5 minutes.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total VASP to confirm equal protein loading.
-
Mandatory Visualizations
Caption: PKA signaling pathway activation by this compound.
Caption: General experimental workflow for this compound in intact cells.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sp-5,6-DCl-cBIMPS in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent, cell-permeable, and highly specific activator of cAMP-dependent protein kinase (PKA).[1][2][3] As a cyclic adenosine monophosphate (cAMP) analog, it plays a crucial role in activating PKA, a key enzyme in various cellular processes. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows. Due to its high lipophilicity and resistance to phosphodiesterases, this compound is a more stable and effective tool for studying PKA signaling in intact cells compared to other cAMP analogs.[1][4]
Mechanism of Action
This compound selectively binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and triggering a cascade of cellular responses. One of the most well-characterized downstream targets of PKA is the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation by PKA, regulates the expression of genes involved in a wide range of cellular functions.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound can vary significantly depending on the cell type, the specific biological process being investigated, and the duration of the treatment. The following table summarizes reported effective concentrations in different cell-based assays.
| Cell Type/System | Application | Effective Concentration Range | Incubation Time | Reference |
| Isolated Rat Pancreatic Islets | Stimulation of insulin release | 5 µM - 500 µM | 60 minutes | |
| Human and Mouse Platelets | Inhibition of thrombin-induced aggregation and Rho activation | 100 µM | 20 minutes | |
| Intact Human Platelets | Induction of VASP phosphorylation | Not specified | Not specified |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or sterile water for stock solution preparation
-
Appropriate cell culture medium
-
Cells of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO or sterile water. For example, to make a 10 mM stock solution, dissolve 4.19 mg of this compound (MW: 419.2 g/mol ) in 1 mL of solvent. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in a serum-free or complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. For suspension cells, the compound can be added directly to the culture. A vehicle control (medium with the same concentration of DMSO or water used for the stock solution) should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific downstream event being measured.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting for phosphorylated proteins (e.g., phospho-CREB), gene expression analysis (qPCR), or functional assays.
Protocol 2: In Vitro PKA Activity Assay
This protocol describes how to measure the activation of PKA in cell lysates following treatment with this compound using a generic kinase activity assay format.
Materials:
-
Cells treated with this compound (and vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKA kinase activity assay kit (commercially available kits often include a PKA substrate, ATP, and a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Kinase Reaction: Perform the kinase reaction according to the manufacturer's instructions of the PKA activity assay kit. Typically, this involves adding a specific amount of cell lysate to a well of a microplate pre-coated with a PKA substrate. The reaction is initiated by adding ATP.
-
Detection: After the kinase reaction, the phosphorylated substrate is detected using a phosphospecific antibody, often conjugated to an enzyme like horseradish peroxidase (HRP). The signal is then developed using a colorimetric or chemiluminescent substrate.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. The signal intensity is proportional to the PKA activity in the cell lysate. Compare the activity in this compound-treated samples to the vehicle-treated controls.
Visualizations
PKA Signaling Pathway
The following diagram illustrates the mechanism of action of this compound and the downstream PKA signaling cascade, leading to the phosphorylation of CREB.
Caption: PKA signaling pathway activated by this compound.
Experimental Workflow for Cell Treatment and Analysis
The diagram below outlines a typical experimental workflow for investigating the effects of this compound on cultured cells.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Insulin Release with Sp-5,6-DCl-cBIMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and cell-permeable activator of cyclic AMP-dependent protein kinase (PKA).[1][2] Its high specificity and resistance to hydrolysis by phosphodiesterases make it a valuable tool for investigating the role of the cAMP/PKA signaling pathway in cellular processes, particularly in the regulation of insulin secretion from pancreatic β-cells.[2] In pancreatic islets, this compound has been shown to stimulate insulin release in a dose- and time-dependent manner and to potentiate glucose-stimulated insulin secretion (GSIS).[1] It is significantly more potent than other cAMP analogs, such as 8-bromo-cAMP.[3] These characteristics make this compound an ideal compound for elucidating the downstream effects of PKA activation on the insulin exocytotic machinery.
Mechanism of Action
In pancreatic β-cells, glucose metabolism leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of Ca2+ through voltage-dependent calcium channels. This increase in intracellular Ca2+ is the primary trigger for insulin granule exocytosis. The cAMP signaling pathway acts as a crucial amplifying loop for this process. Activation of PKA by cAMP (or analogs like this compound) potentiates insulin secretion at steps distal to the rise in intracellular Ca2+. While the complete details are still under investigation, PKA is known to phosphorylate several key proteins involved in insulin granule trafficking and exocytosis, enhancing the efficiency of insulin release. It is important to note that another cAMP sensor, Exchange protein directly activated by cAMP (Epac), also plays a role in insulin secretion. However, this compound is recognized for its potent and specific activation of PKA.
Data Presentation
The following tables summarize the quantitative effects of this compound on insulin release from isolated rat pancreatic islets.
Table 1: Dose-Dependent Effect of this compound on Basal Insulin Secretion
| Concentration of this compound (µM) | Basal Insulin Release (ng/islet/hr) |
| 0 (Control) | 0.8 ± 0.1 |
| 5 | 1.5 ± 0.2 |
| 50 | 2.4 ± 0.3 |
| 500 | 3.1 ± 0.4 |
Data are presented as mean ± SEM. Basal glucose concentration is typically 2.8-3.3 mM.
Table 2: Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) by this compound
| Condition | Insulin Release (ng/islet/hr) |
| Basal Glucose (2.8 mM) | 0.8 ± 0.1 |
| High Glucose (16.7 mM) | 4.5 ± 0.5 |
| High Glucose (16.7 mM) + 50 µM this compound | 7.8 ± 0.7 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Isolation of Pancreatic Islets from Rodents
This protocol describes the collagenase digestion method for isolating pancreatic islets.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Histopaque-1077
-
Stereomicroscope
Procedure:
-
Anesthetize the rodent according to approved animal care protocols.
-
Perfuse the pancreas through the common bile duct with cold collagenase solution.
-
Excise the distended pancreas and incubate it in a conical tube with additional collagenase solution at 37°C for 10-15 minutes with gentle shaking.
-
Stop the digestion by adding cold HBSS.
-
Wash the digested tissue pellet with HBSS three times by centrifugation.
-
Resuspend the pellet in Histopaque-1077 and perform density gradient centrifugation to separate islets from acinar tissue.
-
Collect the islet-rich layer and wash with HBSS.
-
Hand-pick purified islets under a stereomicroscope.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 11.1 mM glucose, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for measuring insulin secretion from isolated islets in response to glucose and this compound.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES.
-
Low glucose KRB (2.8 mM glucose)
-
High glucose KRB (16.7 mM glucose)
-
This compound stock solution (dissolved in DMSO)
-
24-well plates
-
Insulin ELISA kit
Procedure:
-
Following overnight culture, wash the isolated islets with KRB buffer.
-
Pre-incubate batches of 5-10 size-matched islets in KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C. This allows the islets to return to a basal state of insulin secretion.
-
Transfer the islets to a 24-well plate containing KRB buffer with the following conditions (in triplicate):
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
High glucose (16.7 mM) with various concentrations of this compound (e.g., 5 µM, 50 µM, 500 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubate for 1 hour at 37°C.
-
At the end of the incubation, carefully collect the supernatant from each well for insulin measurement.
-
Optionally, lyse the islets to measure total insulin content for normalization.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Signaling pathway of this compound in insulin release.
Caption: Experimental workflow for GSIS assay with this compound.
References
- 1. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate is a potent stimulus for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sp-5,6-DCl-cBIMPS in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and specific activator of cyclic AMP-dependent protein kinase (cAMP-PK), also known as Protein Kinase A (PKA). In the context of platelet physiology, the activation of the cAMP/PKA signaling pathway is a primary inhibitory mechanism that counteracts agonist-induced platelet activation and aggregation. By elevating intracellular PKA activity, this compound serves as a valuable tool for investigating the molecular mechanisms of platelet inhibition and for the screening and development of novel anti-platelet therapeutics. These application notes provide a comprehensive overview of the use of this compound in platelet aggregation assays, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound readily permeates the cell membrane and selectively activates PKA. In platelets, activated PKA phosphorylates a number of substrate proteins, leading to a cascade of events that ultimately inhibit platelet activation and aggregation. A key substrate of PKA in platelets is the Vasodilator-Stimulated Phosphoprotein (VASP). Phosphorylation of VASP at serine 157 is a critical event in the cAMP-mediated inhibition of platelet aggregation. This phosphorylation event is associated with the inhibition of inside-out signaling to integrin αIIbβ3, thereby preventing fibrinogen binding and subsequent platelet aggregation. Furthermore, activation of the cAMP/PKA pathway by this compound has been shown to inhibit the activation of key signaling molecules downstream of G-protein coupled receptors, such as Rho, Gq, and G12/G13, which are crucial for platelet shape change and aggregation.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound in platelet function assays. It is important to note that comprehensive dose-response data, particularly IC50 values for various agonists in human platelets, are not extensively available in the public domain. The provided data is based on published research and should serve as a guide for experimental design. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific assay conditions.
Table 1: Inhibition of Collagen-Induced Platelet Aggregation by this compound in Mouse Platelets
| Agonist | Species | This compound Concentration | Percent Inhibition of Aggregation |
| Collagen | Mouse | 6 µM | 73.6% |
Data extracted from a study on VASP-deficient mice, where wild-type platelets were used as a control.
Table 2: Time Course of VASP Phosphorylation at Serine 157 in Human Platelets
| This compound Concentration | Incubation Time | Observation |
| 0.5 mM | 0 - 60 minutes | Time-dependent increase in VASP phosphorylation at Serine 157 |
This data indicates that this compound effectively activates the PKA pathway in human platelets, leading to the phosphorylation of its key substrate, VASP.
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for Measuring Inhibition of Platelet Aggregation
This protocol describes the use of LTA to measure the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
This compound
-
Platelet agonists (e.g., ADP, Collagen, Thrombin, U46619)
-
Human whole blood collected in 3.2% sodium citrate
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
Procedure:
-
Preparation of PRP and PPP:
-
Collect human whole blood in 3.2% sodium citrate tubes.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10⁸ platelets/mL with PPP if necessary.
-
-
Incubation with this compound:
-
Pre-warm the PRP at 37°C for 5-10 minutes.
-
Add various concentrations of this compound (e.g., 1 µM to 100 µM, a dose-response curve is recommended) or vehicle control to the PRP.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
-
Platelet Aggregation Measurement:
-
Set the aggregometer baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Place the PRP sample containing this compound or vehicle into the aggregometer cuvette with a stir bar.
-
Add the desired platelet agonist (e.g., ADP 5-10 µM, Collagen 2-5 µg/mL, Thrombin 0.1-0.5 U/mL, U46619 1-5 µM) to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
If a dose-response curve was generated, calculate the IC50 value.
-
Protocol 2: Western Blotting for VASP Phosphorylation
This protocol describes the detection of VASP phosphorylation at Serine 157 in response to this compound treatment.
Materials:
-
Washed human platelets
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-VASP (Ser157)
-
Primary antibody against total VASP
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Preparation of Washed Platelets:
-
Prepare PRP as described in Protocol 1.
-
Centrifuge the PRP at 1000 x g for 10 minutes.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
-
Treatment with this compound:
-
Incubate the washed platelets with various concentrations of this compound (e.g., 10 µM to 500 µM) or vehicle control at 37°C for a specified time (e.g., 15-60 minutes).
-
-
Cell Lysis:
-
Terminate the reaction by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser157) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP for loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal.
-
Visualizations
Caption: Signaling pathway of this compound in platelets.
Caption: Experimental workflow for LTA with this compound.
Application Notes and Protocols for Investigating Rho Signaling Pathways with Sp-5,6-DCl-cBIMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and specific cell-permeable activator of cyclic AMP-dependent protein kinase (PKA).[1][2][3] Its high lipophilicity and resistance to hydrolysis by phosphodiesterases make it a superior tool for studying cAMP/PKA signaling in intact cells compared to other cAMP analogs.[2][4] In the context of Rho signaling, this compound serves as an indirect inhibitor of the RhoA pathway. By activating PKA, it triggers a signaling cascade that leads to the suppression of RhoA activity. This makes this compound a valuable pharmacological tool for elucidating the intricate roles of the Rho signaling pathway in various cellular processes.
Mechanism of Action
This compound mimics the action of endogenous cyclic AMP (cAMP) by binding to and activating PKA. Activated PKA then phosphorylates downstream targets, which can include components of the Rho signaling pathway. One of the key mechanisms by which PKA activation leads to the inhibition of RhoA is through the phosphorylation of RhoA itself or its upstream regulators, such as guanine nucleotide exchange factors (GEFs). This phosphorylation can prevent RhoA from being activated, thereby inhibiting its downstream effects on the actin cytoskeleton, cell motility, and other cellular functions.
Data Presentation
| Parameter | Value | Cell Type/System | Reference |
| PKA Activation | Potent Activator | Purified PKA and platelet membranes | |
| Inhibition of U-46619-induced RhoA activation | 100 µM | Wild-type mouse platelets | |
| Stimulation of insulin release | 5 µM - 500 µM | Isolated pancreatic islets |
Signaling Pathway Diagram
The following diagram illustrates the mechanism by which this compound modulates the RhoA signaling pathway.
Caption: this compound activates PKA, which inhibits Rho GEFs, thereby preventing RhoA activation and its downstream effects.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO or sterile water, depending on the solvent for this compound)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Suspension cells: Seed cells in culture flasks at a density recommended for the specific cell line.
-
-
Cell Growth: Incubate the cells overnight or until they reach the desired confluency or density.
-
Preparation of Treatment Medium:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
On the day of the experiment, dilute the stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 10-100 µM).
-
Prepare a vehicle control medium containing the same concentration of the vehicle as the treatment medium.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Wash the cells once with sterile PBS (for adherent cells).
-
Add the prepared treatment medium or vehicle control medium to the cells.
-
Incubate the cells for the desired treatment time (e.g., 30 minutes to 2 hours, this may need to be optimized for your specific cell type and experimental question).
-
-
Harvesting: After the incubation period, proceed immediately to cell lysis for downstream applications such as the RhoA activation assay.
RhoA Activation Pull-Down Assay
This protocol is for determining the amount of active, GTP-bound RhoA in cell lysates.
Materials:
-
Treated and control cell lysates (prepared as described below)
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads or similar affinity matrix for active RhoA)
-
Lysis/Wash Buffer (provided with the kit)
-
Protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Rotating wheel or rocker
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates or tubes on ice.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold Lysis/Wash Buffer supplemented with protease and phosphatase inhibitors to the cells.
-
For adherent cells, scrape the cells off the plate. For suspension cells, gently pipette to lyse.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at ~14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (this is the cell lysate).
-
-
Protein Concentration Determination: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford). Equalize the protein concentration for all samples with Lysis/Wash Buffer.
-
Affinity Precipitation (Pull-Down):
-
To each equalized lysate sample, add the Rhotekin-RBD beads.
-
Incubate the tubes on a rotating wheel or rocker for 1 hour at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at ~5,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with ice-cold Lysis/Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge the tubes to pellet the beads, and collect the supernatant containing the eluted active RhoA.
-
Western Blotting for RhoA
This protocol is for detecting the amount of active RhoA pulled down in the previous assay.
Materials:
-
Eluted samples from the RhoA pull-down assay
-
Total cell lysates (as a control for total RhoA levels)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against RhoA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load the eluted samples and total cell lysates onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-RhoA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of active RhoA in each sample. Normalize the active RhoA levels to the total RhoA levels from the corresponding total cell lysates.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for investigating the effect of this compound on RhoA activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sp-5,6-Dcl-cBIMPS in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-Dcl-cBIMPS) is a potent and specific membrane-permeant activator of cAMP-dependent protein kinase (PKA).[1][2][3] Its high lipophilicity and resistance to hydrolysis by phosphodiesterases make it a superior alternative to other cAMP analogs for studying PKA signaling in intact cells.[3] While extensively characterized in non-neuronal systems, its direct application in neuroscience research is less documented. However, given the critical role of PKA in a multitude of neuronal processes, this compound presents as a powerful tool for elucidating the intricacies of PKA-mediated signaling in the nervous system.
This document provides an overview of the potential applications of this compound in neuroscience, based on its known mechanism of action and the established roles of PKA in neuronal function. The provided protocols are representative methodologies that can be adapted for the use of this compound.
Mechanism of Action
This compound is a structural analog of cyclic AMP (cAMP). It selectively binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a wide array of downstream protein targets, thereby modulating their activity and initiating a cascade of cellular responses.
Potential Applications in Neuroscience Research
Based on the well-established roles of PKA in the central nervous system, this compound can be a valuable tool for investigating:
-
Synaptic Plasticity: PKA is a key player in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory. This compound can be used to pharmacologically mimic or enhance PKA-dependent synaptic plasticity.
-
Neurite Outgrowth and Neuronal Differentiation: The PKA signaling pathway is crucial for regulating neurite extension and the differentiation of neuronal progenitor cells.[4] this compound can be employed to study the molecular mechanisms underlying these developmental processes.
-
Ion Channel Modulation: PKA-mediated phosphorylation can modulate the activity of various ion channels, thereby influencing neuronal excitability. This compound can be used to investigate the PKA-dependent regulation of specific ion channels.
-
Neurotransmitter Release: PKA signaling is implicated in the regulation of neurotransmitter release from presynaptic terminals. The use of this compound can help in dissecting the role of PKA in this process.
-
Gene Expression: PKA can phosphorylate and activate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression that are vital for long-term neuronal adaptations.
Quantitative Data
The following table summarizes the effective concentrations of this compound in various biological assays, primarily from non-neuronal studies. These values can serve as a starting point for dose-response experiments in neuronal preparations.
| Application | Cell/Tissue Type | Effective Concentration | Observed Effect | Reference |
| Insulin Release | Isolated Pancreatic Islets | 0.005, 0.05, 0.5 mM | Stimulates insulin release in a dose-dependent manner. | |
| Inhibition of Rho Activation | Mouse Platelets | 100 µM | Inhibits U-46619-induced Rho activation. | |
| Inhibition of Gq and G12/G13 Activation | Human Platelets | 100 µM | Inhibits U-46619-induced activation of Gq and G12/G13. |
Experimental Protocols
The following are representative protocols that can be adapted for the use of this compound in neuroscience research.
Protocol 1: Investigation of Neurite Outgrowth in a Neuronal Cell Line (e.g., PC12 or SH-SY5Y)
Objective: To determine the effect of PKA activation by this compound on neurite outgrowth.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO or water)
-
Nerve Growth Factor (NGF) (for PC12 cells) or Retinoic Acid (for SH-SY5Y cells)
-
Microscopy imaging system
-
Neurite outgrowth analysis software
Procedure:
-
Cell Plating: Plate cells at a suitable density in multi-well plates.
-
Differentiation Induction: For PC12 cells, prime with a low concentration of NGF. For SH-SY5Y cells, induce differentiation with retinoic acid.
-
Treatment: Prepare serial dilutions of this compound in the differentiation medium. A starting range of 1-100 µM is recommended. Add the different concentrations of this compound to the cells. Include a vehicle control (DMSO or water).
-
Incubation: Incubate the cells for 24-72 hours to allow for neurite outgrowth.
-
Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope.
-
Analysis: Quantify neurite length and branching using an appropriate software.
Protocol 2: Analysis of PKA-Dependent Protein Phosphorylation by Western Blot
Objective: To confirm the activation of the PKA pathway in neuronal cells by detecting the phosphorylation of a known PKA substrate (e.g., CREB).
Materials:
-
Primary neuronal culture or neuronal cell line
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies (anti-phospho-CREB, anti-total-CREB, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat neuronal cells with an effective concentration of this compound (e.g., 50 µM) for a short duration (e.g., 15-30 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-CREB and total-CREB overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total-CREB and loading control signals.
Visualizations
Caption: PKA signaling pathway activated by this compound.
Caption: Experimental workflow for studying this compound effects.
References
Application Notes and Protocols: Investigating the Role of Sp-5,6-DCl-cBIMPS in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and specific cell-permeable activator of cyclic AMP-dependent protein kinase (PKA). As a lipophilic and metabolically stable analog of cyclic AMP (cAMP), it serves as a powerful tool to investigate the downstream effects of PKA activation in various cellular processes. While the broader cAMP/PKA signaling pathway has been implicated in the regulation of apoptosis in cancer cells, the specific role of this compound in this context is an emerging area of research. These application notes provide a comprehensive overview of the hypothesized role of this compound in inducing cancer cell apoptosis, along with detailed protocols for its investigation.
Mechanism of Action: A Hypothesized Pathway
Activation of PKA by this compound is proposed to initiate a signaling cascade that can culminate in the apoptotic demise of cancer cells. The context-dependent nature of the cAMP/PKA pathway suggests that its effect on apoptosis can be either pro-apoptotic or anti-apoptotic depending on the specific cancer type and its genetic background. In many cancer cell lines, sustained PKA activation is associated with the induction of apoptosis through various downstream effectors.
A proposed signaling pathway for this compound-induced apoptosis is as follows:
Quantitative Data Summary
Currently, there is a lack of published, peer-reviewed quantitative data specifically detailing the effects of this compound on cancer cell apoptosis (e.g., IC50 values, apoptosis rates). The following tables are presented as templates for researchers to populate with their own experimental data when investigating this compound.
Table 1: Cell Viability (IC50) Data for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| e.g., A549 | Lung Carcinoma | 48 | Data to be determined |
| e.g., HeLa | Cervical Carcinoma | 48 | Data to be determined |
| e.g., Jurkat | T-cell Leukemia | 48 | Data to be determined |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
| e.g., MCF-7 | IC50 value | 24 | Data to be determined |
| e.g., MCF-7 | IC50 value | 48 | Data to be determined |
| e.g., A549 | IC50 value | 24 | Data to be determined |
| e.g., A549 | IC50 value | 48 | Data to be determined |
Table 3: Effect of this compound on Key Apoptotic Proteins
| Cell Line | Treatment | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| e.g., MCF-7 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| e.g., MCF-7 | This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| e.g., A549 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| e.g., A549 | This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the role of this compound in cancer cell apoptosis.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Aspirate the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., the predetermined IC50 value) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Conclusion
This compound represents a valuable research tool for dissecting the role of the cAMP/PKA signaling pathway in cancer cell apoptosis. The provided protocols offer a robust framework for investigating its potential as a pro-apoptotic agent. By systematically evaluating its effects on cell viability, apoptosis induction, and the expression of key apoptotic regulators, researchers can significantly contribute to understanding its therapeutic potential in oncology.
Application Notes and Protocols for Sp-5,6-DCl-cBIMPS in Cardiovascular Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), a potent and selective activator of cAMP-dependent protein kinase (PKA), in cardiovascular research. This document outlines its mechanism of action, key applications, quantitative data, and detailed experimental protocols.
Introduction
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that serves as a powerful tool for investigating cAMP-mediated signaling pathways. Its high lipophilicity allows for efficient passage through cell membranes, and its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of PKA. A key advantage of this compound is its high selectivity for PKA over cGMP-dependent protein kinase (PKG), making it a superior choice for dissecting the specific roles of the PKA pathway in cellular processes.[1]
In the cardiovascular system, the cAMP/PKA signaling cascade is a critical regulator of numerous functions, including vascular tone, cardiac contractility, and platelet aggregation. This compound allows for the direct and specific activation of this pathway, enabling researchers to elucidate its role in both physiological and pathophysiological conditions.
Quantitative Data
The following table summarizes the key pharmacological parameters of this compound.
| Parameter | Value | Cell/System | Reference |
| PKA Activation Constant (Ka) | 30 nM | Purified PKA | |
| PKG Activation Constant (Ka) | 10 µM | Purified PKG | |
| Concentration for Rho Inhibition | 100 µM | Mouse Platelets | [2] |
| Concentration for Insulin Release | 5 µM - 500 µM | Isolated Pancreatic Islets |
Key Applications in Cardiovascular Research
-
Vasodilation and Vascular Smooth Muscle Relaxation: Elucidating the role of PKA in modulating vascular tone.
-
Cardiac Myocyte Contractility: Investigating the effects of PKA activation on cardiomyocyte function.
-
Platelet Aggregation: Studying the inhibitory effects of the cAMP/PKA pathway on platelet activation.
-
VASP Phosphorylation: A downstream marker of PKA activation in platelets and other cardiovascular cells.
Experimental Protocols
Assessment of Vasodilation in Isolated Rat Aortic Rings
This protocol details the methodology for studying the vasodilatory effects of this compound on isolated arterial segments.
Materials:
-
This compound
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aortic Ring Preparation:
-
Sacrifice the rat by an approved method and immediately excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer and carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
For endothelium-denuded experiments, gently rub the luminal surface of the ring with a fine wire.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with 1 µM phenylephrine.
-
Once a stable contraction is achieved, add 10 µM acetylcholine to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
-
Concentration-Response Curve:
-
Pre-contract the aortic rings with 1 µM phenylephrine.
-
Once a stable plateau is reached, cumulatively add this compound at concentrations ranging from 1 nM to 100 µM.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Workflow for Isolated Aortic Ring Assay
Caption: Workflow for assessing vasodilation using isolated aortic rings.
Analysis of Cardiomyocyte Contractility
This protocol describes how to measure the effect of this compound on the contractility of isolated cardiomyocytes using video microscopy.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Culture medium (e.g., Medium 199)
-
This compound
-
Inverted microscope with a camera capable of video recording
-
Image analysis software for tracking cell shortening (e.g., ImageJ with relevant plugins)
Procedure:
-
Cardiomyocyte Isolation and Plating:
-
Isolate ventricular cardiomyocytes from adult rats or mice using established enzymatic digestion protocols.
-
Plate the isolated myocytes on laminin-coated dishes or coverslips in culture medium and allow them to attach.
-
-
Baseline Recording:
-
Place the culture dish on the heated stage of the inverted microscope.
-
Record baseline contractility of several individual, rod-shaped cardiomyocytes for at least 30 seconds each.
-
-
Application of this compound:
-
Carefully add this compound to the culture medium to achieve the desired final concentration (e.g., 1 µM, 10 µM, 100 µM).
-
Incubate for a defined period (e.g., 15-30 minutes).
-
-
Post-Treatment Recording:
-
Record the contractility of the same cardiomyocytes again for at least 30 seconds.
-
-
Data Analysis:
-
Use video analysis software to measure the extent and velocity of cell shortening and re-lengthening for each contraction.
-
Compare the contractility parameters (e.g., fractional shortening, velocity of shortening/relaxation) before and after the addition of this compound.
-
Cardiomyocyte Contractility Analysis Workflow
Caption: Workflow for analyzing cardiomyocyte contractility.
VASP Phosphorylation Assay in Human Platelets
This protocol is for assessing PKA activation in platelets by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157, a PKA-specific site.
Materials:
-
Freshly drawn human blood in citrate anticoagulant
-
This compound
-
Prostaglandin E1 (PGE1) as a positive control
-
Lysis buffer (e.g., Laemmli buffer)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-VASP (total) and anti-phospho-VASP (Ser157)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
Platelet Treatment:
-
Aliquot PRP into microcentrifuge tubes.
-
Add this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or PGE1 (e.g., 1 µM) as a positive control.
-
Incubate at 37°C for a specified time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Stop the reaction by adding an equal volume of hot 2x Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total VASP and phospho-VASP (Ser157) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for total VASP and phospho-VASP.
-
Normalize the phospho-VASP signal to the total VASP signal to determine the relative phosphorylation level.
-
VASP Phosphorylation Western Blot Workflow
Caption: Workflow for VASP phosphorylation analysis by Western blot.
Signaling Pathways
cAMP/PKA Signaling Pathway in Vascular Smooth Muscle Cells
Activation of the cAMP/PKA pathway in vascular smooth muscle cells (VSMCs) leads to vasodilation through multiple mechanisms. This compound directly activates PKA, bypassing the need for G-protein coupled receptor stimulation and adenylyl cyclase activity.
References
Application Notes and Protocols: Preparation of Sp-5,6-DCl-cBIMPS Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and specific membrane-permeant activator of cAMP-dependent protein kinase (PKA).[1][2][3] Its high lipophilicity and resistance to hydrolysis by phosphodiesterases make it an invaluable tool for studying cAMP-mediated signaling pathways in intact cells.[1][2] Proper preparation of a stock solution is the first critical step for ensuring reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. It is important to use the correct molecular weight, especially when using the sodium salt form, for accurate molarity calculations.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁Cl₂N₂O₅PS | |
| Molecular Weight | 397.2 g/mol | |
| Molecular Weight (Sodium Salt) | 419.2 g/mol | |
| Purity | ≥98% | |
| Solubility | ~1 mM in Water, Soluble in DMSO and Ethanol | |
| Storage Temperature | -70°C |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent will depend on the experimental requirements, with DMSO being a common choice for achieving higher concentrations and ensuring sterility.
Materials:
-
This compound (sodium salt)
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water
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Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure for Reconstitution:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Calculation: Determine the required volume of solvent to add to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of the sodium salt (MW: 419.2 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 419.2 g/mol ) = 0.0002385 L = 238.5 µL
-
Therefore, add 238.5 µL of DMSO to 1 mg of this compound to get a 10 mM stock solution.
-
-
Dissolution: Add the calculated volume of sterile DMSO (or water for concentrations around 1 mM) to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The aliquot volume should be based on the typical working concentration for your experiments.
Storage and Stability:
-
Store the stock solution aliquots at -70°C for long-term storage.
-
When stored properly, the solution should be stable for several months. However, it is recommended to refer to the manufacturer's datasheet for specific stability information.
-
Avoid repeated freeze-thaw cycles which can lead to degradation of the compound.
-
When ready to use, thaw an aliquot at room temperature and keep it on ice during the experiment. Discard any unused portion of the thawed aliquot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of this compound in the PKA signaling pathway and the workflow for preparing the stock solution.
Caption: PKA activation by this compound leading to a cellular response.
Caption: Workflow for preparing this compound stock solution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Sp-5,6-Dcl-cbimps solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and experimental guidance regarding the use of Sp-5,6-DCl-cBIMPS, a potent and membrane-permeable activator of cAMP-dependent protein kinase (PKA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO, ethanol, and to a lesser extent, in water. For cell-based assays, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the recommended starting point.
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound is summarized in the table below. For aqueous solutions, solubility is limited.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, we recommend dissolving this compound in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.19 mg of the compound (assuming a molecular weight of 419.2 g/mol for the sodium salt) in 1 mL of DMSO. Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C or -80°C for long-term stability.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a structural analog of cyclic AMP (cAMP). It potently and specifically activates cAMP-dependent protein kinase (PKA), also known as cAK.[1][2][3] Its high lipophilicity allows it to readily cross cell membranes, making it highly effective for use in intact cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound in Water | This compound has limited aqueous solubility (~1 mM). | For aqueous buffers, do not exceed a final concentration of 1 mM. If a higher concentration is needed, prepare a concentrated stock in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay. |
| Precipitate Forms Upon Dilution of DMSO Stock in Aqueous Buffer | The solubility limit in the aqueous buffer has been exceeded. This can happen if the DMSO stock is too concentrated or if the buffer conditions are not optimal. | - Use a more dilute DMSO stock solution.- Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring.- Perform a serial dilution to reach the desired final concentration.- If possible, gently warm the aqueous buffer to 37°C before adding the DMSO stock. |
| Inconsistent or No Cellular Response | - Degradation of the compound: Improper storage of the stock solution.- Low cell permeability: Although highly permeable, specific cell types might show varied uptake.- Incorrect final concentration: Calculation error during dilution.- High final DMSO concentration: DMSO can be toxic to cells at concentrations typically above 0.5%-1% and can interfere with assays. | - Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Double-check all calculations for dilutions.- Perform a dose-response curve to determine the optimal concentration for your cell type and assay.- Ensure the final concentration of DMSO in your experiment is low (ideally ≤0.1%) and consistent across all conditions, including vehicle controls. |
| Observed Cellular Toxicity | The final concentration of DMSO in the cell culture medium is too high. | Most cell lines can tolerate up to 0.5% DMSO, but primary cells are often more sensitive. It is crucial to keep the final DMSO concentration as low as possible (e.g., ≤0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) to assess the solvent's effect on cell viability. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Ethanol | Soluble | |
| Water | ~1 mM |
Experimental Protocols & Visualizations
Methodology: Stock Solution Preparation
A precise and reliable stock solution is critical for reproducible experimental results. The following workflow outlines the recommended procedure for preparing a DMSO stock of this compound.
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway: PKA Activation
This compound acts as a cAMP analog to activate Protein Kinase A (PKA). The diagram below illustrates this simplified signaling cascade.
Caption: Activation of PKA by this compound.
References
potential off-target effects of Sp-5,6-Dcl-cbimps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sp-5,6-Dcl-cBIMPS, a potent and specific activator of cAMP-dependent protein kinase (PKA).
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a highly potent and specific activator of cAMP-dependent protein kinase (PKA).[1][2][3] It functions as a cAMP analog, binding to the regulatory subunits of PKA, which leads to the release and activation of the catalytic subunits. This activation, in turn, leads to the phosphorylation of downstream target proteins. The compound shows a preference for site B of the PKA type II isozyme.[4]
Q2: How does the specificity of this compound for PKA compare to other cAMP analogs?
This compound exhibits superior specificity for PKA compared to other commonly used cAMP analogs, such as 8-pCPT-cAMP.[5] While 8-pCPT-cAMP can also activate cGMP-dependent protein kinase (cGMP-PK), this compound shows minimal cross-reactivity with cGMP-PK, making it an ideal tool to dissect cAMP- versus cGMP-mediated signaling pathways.
Q3: Is this compound metabolized by phosphodiesterases (PDEs)?
This compound is highly resistant to hydrolysis by several major classes of cyclic nucleotide phosphodiesterases (PDEs). This metabolic stability contributes to its long-lasting and potent effects in intact cells, as it is not rapidly degraded like endogenous cAMP.
Troubleshooting Guide
Problem 1: I am observing unexpected or inconsistent results in my cell-based assays.
Possible Cause 1: Off-Target Effects at High Concentrations
While this compound is highly specific for PKA, using excessively high concentrations may lead to interactions with other cellular components.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for PKA activation in your specific cell type and assay. Start with a low concentration (e.g., in the low micromolar range) and titrate up to find the lowest effective concentration that elicits the desired biological response.
Possible Cause 2: Cell Health and Viability
High concentrations of any chemical compound can potentially impact cell health.
-
Recommendation: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to assess the effect of this compound on the viability of your cells at the concentrations used in your experiments.
Problem 2: The observed biological effect is not consistent with PKA activation.
Possible Cause 1: Indirect Effects
The observed phenotype may be an indirect consequence of PKA activation, involving downstream signaling events that were not initially considered.
-
Recommendation: Map out the known downstream targets of PKA in your experimental system. Use specific inhibitors for downstream effectors to confirm if the observed effect is indeed mediated through the canonical PKA pathway.
Possible Cause 2: Cross-talk with other signaling pathways
Activation of the PKA pathway can lead to cross-talk with other signaling cascades within the cell.
-
Recommendation: Investigate potential cross-talk between the PKA pathway and other relevant signaling pathways in your cell type. For example, PKA is known to interact with pathways involving calcium, MAP kinases, and others.
Quantitative Data Summary
| Parameter | This compound | 8-pCPT-cAMP | Reference |
| PKA Activation | Potent and specific activator | Potent activator | |
| cGMP-PK Activation | Not a significant activator | Potent activator | |
| PDE Hydrolysis | Not significantly hydrolyzed by Ca2+/calmodulin-dependent PDE and cGMP-inhibited PDE | Significantly hydrolyzed |
Experimental Protocols
Protocol 1: Assessing PKA Activation in Intact Cells using VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is a well-characterized substrate of PKA. Monitoring its phosphorylation state is a reliable method to assess PKA activation in cells, such as human platelets.
-
Cell Preparation: Isolate and prepare human platelets according to standard laboratory protocols.
-
Treatment: Incubate the platelets with varying concentrations of this compound or a control compound (e.g., vehicle or 8-pCPT-cAMP) for a defined period (e.g., 10-30 minutes).
-
Lysis: Lyse the platelets in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser157). Use an antibody against total VASP as a loading control.
-
Analysis: Quantify the band intensities to determine the relative increase in VASP phosphorylation upon treatment with this compound.
Visualizations
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sp-5,6-DCl-cBIMPS Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Sp-5,6-DCl-cBIMPS, a potent and specific activator of cAMP-dependent protein kinase (PKA).[1][2][3][4] Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic AMP (cAMP).[5] Its primary mechanism of action is the potent and specific activation of cAMP-dependent protein kinase (PKA). Due to its high lipophilicity and metabolic stability, it can effectively penetrate cell membranes and activate PKA in intact cells.
Q2: What are some common applications of this compound?
This compound has been used in a variety of cellular studies, including:
-
Stimulation of insulin release from pancreatic islets.
-
Inhibition of platelet aggregation.
-
Studying the differential regulation of Rho and Rac GTPases.
-
Investigating cAMP-mediated signaling pathways in various cell types.
Q3: What is a typical starting concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are highly dependent on the cell type, the specific biological question being investigated, and the endpoint being measured. However, based on published studies, a reasonable starting point could be:
-
Concentration: 10-100 µM
-
Incubation Time: 30-60 minutes
For example, in studies on insulin release, concentrations ranging from 5 µM to 500 µM with a 60-minute incubation have been used. For inhibition of platelet activation, 100 µM for 20 minutes has been shown to be effective.
Q4: Why is it critical to optimize the incubation time for this compound?
Optimizing the incubation time is crucial for obtaining reliable and reproducible data.
-
Insufficient incubation time may not allow for the complete activation of PKA and its downstream targets, leading to an underestimation of the compound's effect.
-
Excessively long incubation times can lead to secondary effects, off-target effects, or cellular adaptation mechanisms that may obscure the primary response to PKA activation. This can include feedback inhibition or activation of other signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect after treatment with this compound. | 1. Suboptimal Incubation Time: The chosen incubation time may be too short for the desired downstream effect to manifest. 2. Insufficient Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. 3. Cell Health Issues: The cells may be unhealthy, stressed, or have been passaged too many times, leading to altered signaling responses. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 15, 30, 60, 120, 240 minutes) to identify the optimal time point for your endpoint. 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 1 µM to 100 µM) to determine the EC50 in your cell line. 3. Ensure cell health: Use cells that are in the logarithmic growth phase and have been passaged a limited number of times. |
| High variability between replicate experiments. | 1. Inconsistent Incubation Times: Minor variations in the duration of incubation can lead to significant differences in the measured response. 2. Inconsistent Cell Density: Variations in the number of cells seeded can affect the response to this compound. | 1. Standardize incubation timing: Use a precise timer and ensure that all experimental steps are performed consistently. 2. Maintain consistent cell seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well and across experiments. |
| Observed effect decreases at longer incubation times. | 1. Cellular Desensitization/Feedback Inhibition: Prolonged activation of a signaling pathway can lead to feedback mechanisms that dampen the response. 2. Compound Degradation: Although metabolically stable, very long incubations could lead to some degradation of the compound. | 1. Focus on earlier time points: The optimal incubation time may be shorter than initially anticipated. Analyze earlier time points from your time-course experiment. 2. Consider media change: For very long incubation periods (>24 hours), consider replacing the media with fresh media containing this compound. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using Western Blot for Phospho-Protein Analysis
This protocol describes how to determine the optimal incubation time of this compound by measuring the phosphorylation of a downstream PKA target, such as CREB (cAMP response element-binding protein), via Western blot.
Materials:
-
This compound
-
Cell culture reagents
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-CREB and anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: Treat the cells with a predetermined concentration of this compound (e.g., 50 µM). Include a vehicle control (e.g., DMSO). Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) at 37°C.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities and plot the ratio of phosphorylated protein to total protein against the incubation time to determine the time of peak phosphorylation.
Data Presentation
Table 1: Example Time-Course Experiment Data for Phospho-CREB Levels
| Incubation Time (minutes) | Normalized Phospho-CREB/Total CREB Ratio (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 15 | 3.2 |
| 30 | 5.8 |
| 60 | 4.5 |
| 120 | 2.1 |
| 240 | 1.3 |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sp-5,6-Dichloro-cBIMPS | CAS#:120912-54-1 | Chemsrc [chemsrc.com]
- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
issues with Sp-5,6-Dcl-cbimps stability in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sp-5,6-DCl-cBIMPS in experimental media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific activator of cAMP-dependent protein kinase (PKA).[1] It is an analog of cyclic AMP (cAMP) where the adenine base has been replaced by a dichlorinated benzimidazole ring, and a sulfur atom replaces one of the oxygen atoms in the phosphate group. This modification confers high lipophilicity, allowing for excellent cell membrane permeability, and provides significant resistance to hydrolysis by phosphodiesterases (PDEs), enzymes that normally degrade cAMP.[2][3] Its primary action is to bind to and activate PKA, leading to the phosphorylation of downstream target proteins.
Q2: How stable is this compound in aqueous solutions and cell culture media?
This compound is known for its high metabolic stability, particularly when compared to cAMP and other cAMP analogs. It is completely stable against degradation by mammalian PDE types I & III and is only very slowly hydrolyzed by PDE type II.[2] While specific half-life data in various cell culture media are not extensively published, its resistance to enzymatic degradation suggests a longer effective duration in experimental settings. However, non-enzymatic hydrolysis, although slower, can still occur. The stability of the phosphorothioate linkage can be influenced by factors such as pH and temperature over extended periods.
Q3: How should I prepare and store stock solutions of this compound?
Proper storage and handling are critical to maintaining the integrity of this compound.
-
Solid Compound: The solid form of this compound sodium salt should be stored at -20°C.
-
Stock Solutions: To prepare a stock solution, dissolve the compound in an appropriate solvent. It is soluble in water up to approximately 1 mM and is also soluble in DMSO and ethanol. For long-term storage, it is recommended to prepare aliquots of the stock solution in tightly sealed, light-protected vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: I am observing inconsistent or weaker-than-expected results in my experiments. Could this be due to the instability of this compound?
While this compound is a stable compound, inconsistent results can arise from several factors. Before attributing the issue to compound instability, consider the following:
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Stock Solution Integrity: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to prepare fresh working solutions from a properly stored stock for each experiment.
-
Experimental Conditions: Verify that all other experimental parameters, such as cell density, incubation time, and media composition, are consistent.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivities to PKA activation.
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Assay Performance: Ensure that your downstream assay to measure PKA activation is performing optimally.
If you suspect instability in your experimental media, you can perform a stability assessment as detailed in the troubleshooting section.
Troubleshooting Guide
This guide addresses potential issues related to the stability of this compound during experiments.
Issue 1: Gradual Loss of Compound Activity Over Time in Multi-Day Experiments
Possible Cause: Although resistant to enzymatic degradation, this compound may undergo slow, non-enzymatic hydrolysis in aqueous media, especially with prolonged incubation at 37°C.
Troubleshooting Steps:
-
Replenish the Compound: For experiments lasting longer than 24-48 hours, consider replacing the medium with freshly prepared medium containing this compound.
-
Conduct a Time-Course Experiment: Assess the stability of the compound in your specific cell culture medium. A general protocol is provided below.
-
pH Monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment, as significant deviations from physiological pH (7.2-7.4) could potentially affect the stability of the phosphorothioate bond.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variability in the preparation and storage of working solutions, or interactions with specific media components.
Troubleshooting Steps:
-
Standardize Solution Preparation: Always prepare working solutions fresh from a validated stock solution for each experiment. Avoid using previously prepared and stored working dilutions.
-
Evaluate Media Components: If you are using a custom or complex medium, consider if any components could interact with the compound. While specific interactions for this compound are not widely reported, it is a good practice to minimize variability in media preparation.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the level of toxicity for your cells (typically <0.5%).
Data and Protocols
Summary of Physicochemical and Storage Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₅PS · Na | [4] |
| Solubility | ~1 mM in Water; Soluble in DMSO and Ethanol | - |
| Storage of Solid | -20°C | |
| Storage of Stock Solutions | Aliquoted at -20°C or -80°C | - |
| Metabolic Stability | Resistant to PDE I & III; Very slowly hydrolyzed by PDE II |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific experimental medium.
1. Materials:
-
This compound
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Also, prepare a control sample in PBS to assess inherent chemical stability.
-
Incubate samples: Place the tubes in a cell culture incubator (37°C, 5% CO₂).
-
Collect time points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the medium.
-
Sample processing: Immediately stop potential degradation by adding three volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge at high speed to pellet the proteins.
-
Analysis: Transfer the supernatant and analyze the concentration of this compound using a validated analytical method.
-
Data analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Experimental Protocol: PKA Activity Assay
To confirm the biological activity of your this compound, you can perform a PKA activity assay. Commercially available kits, such as those from Abcam or Arbor Assays, provide a convenient method.
General Workflow:
-
Prepare cell lysates or purified PKA enzyme.
-
Add this compound to the samples to activate PKA.
-
Initiate the kinase reaction by adding ATP and a PKA-specific substrate.
-
Detect substrate phosphorylation using a phospho-specific antibody.
-
Quantify the signal, which is proportional to PKA activity.
Visualizations
Caption: Activation of PKA by this compound and downstream signaling.
Caption: Experimental workflow for determining compound stability in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) A Stereochemical Investigation of the Hydrolysis of [research.amanote.com]
interpreting unexpected results with Sp-5,6-Dcl-cbimps
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sp-5,6-Dcl-cBIMPS.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific activator of cAMP-dependent protein kinase (PKA).[1][2][3][4] It functions as a cyclic AMP (cAMP) analog where the adenine group is replaced by a highly lipophilic dichlorinated benzimidazole ring, and a sulfur atom replaces an exocyclic oxygen in the cyclic phosphate group.[5] This modification enhances its membrane permeability and resistance to degradation.
Q2: What are the main advantages of using this compound over other cAMP analogs like 8-CPT-cAMP?
This compound offers several advantages:
-
High Specificity: It is a highly specific activator of PKA and, unlike 8-pCPT-cAMP, does not significantly activate cyclic-GMP-dependent protein kinase (cGMP-PK), allowing for the clear distinction between these signaling pathways.
-
Metabolic Stability: It is highly resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained activation of PKA.
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High Lipophilicity: Its chemical structure provides excellent cell membrane permeability, making it highly effective in intact cells.
-
Potency: It is a more potent activator of PKA compared to many other cAMP analogs.
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in water at approximately 1 mM and is also soluble in DMSO and ethanol. For long-term storage, it is recommended to store the compound at -70°C.
Troubleshooting Guide
Q4: I am not observing the expected level of PKA activation with this compound. What are the possible reasons?
Several factors could contribute to a weaker-than-expected effect:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Incorrect Compound Dilution: Ensure that the compound has been completely dissolved and that the dilutions are prepared accurately. Given its solubility in water is around 1 mM, preparing highly concentrated aqueous stock solutions may be problematic. Consider using DMSO or ethanol for higher concentration stock solutions.
-
Cell Health and Density: The physiological state of your cells can impact their responsiveness. Ensure that the cells are healthy, within a suitable passage number, and plated at an appropriate density.
-
PKA Pathway Integrity: The cellular machinery downstream of PKA activation must be intact. If other components of the PKA signaling pathway are compromised, you may not observe the expected effect.
Q5: I am observing results that are inconsistent with PKA activation. Could there be off-target effects?
While this compound is known for its high specificity for PKA, off-target effects, although not widely reported, can never be entirely ruled out, especially at very high concentrations.
-
Concentration-Dependent Effects: If you are using concentrations significantly higher than those reported in the literature, you may be observing non-specific effects. It is recommended to use the lowest effective concentration determined from a dose-response curve.
-
Use of Controls: To confirm that the observed effect is indeed PKA-dependent, consider using a PKA inhibitor as a negative control. If the effect of this compound is blocked by the PKA inhibitor, it is likely a PKA-mediated event.
Q6: My results with this compound are not reproducible. What could be the cause?
Lack of reproducibility can stem from several sources:
-
Variability in Experimental Conditions: Ensure that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are kept consistent between experiments.
-
Compound Stability in Solution: While the compound is metabolically stable, its stability in specific media or buffer solutions over long incubation periods should be considered. Prepare fresh dilutions for each experiment whenever possible.
-
Inconsistent Cell Culture Conditions: Variations in cell culture conditions, such as media composition, serum batch, or incubator conditions, can lead to changes in cellular responses.
Quantitative Data Summary
| Application | Organism/Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Insulin Release | Isolated Pancreatic Islets | 0.005 - 0.5 mM | 60 min | Stimulates insulin release in a dose- and time-dependent manner. |
| Platelet Aggregation Inhibition | Human Platelets | Not specified | Pre-treatment | Prevents thrombin-induced aggregation. |
| Rho Activation Inhibition | Mouse and Human Platelets | 100 µM | 20 min | Inhibits U-46619-induced activation of Rho, Gq, and G12/G13. |
| VASP Phosphorylation | Human Platelets | Not specified | Not specified | More effective than 8-pCPT-cAMP in inducing phosphorylation. |
Experimental Protocols
General Protocol for Cell-Based Assays:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, ethanol, or water). For a 10 mM stock in DMSO, dissolve 4.19 mg of the sodium salt (MW: 419.2 g/mol ) in 1 mL of DMSO.
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Compound Treatment: Dilute the this compound stock solution to the desired final concentration in the cell culture medium. Replace the existing medium with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells and proceed with the appropriate downstream analysis, such as Western blotting for phosphorylated PKA substrates, measurement of insulin secretion, or assessment of cell morphology.
Visualizations
Caption: Signaling pathway of this compound leading to cellular response.
Caption: General experimental workflow for using this compound.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C12H11Cl2N2O5PS | CID 10250176 - PubChem [pubchem.ncbi.nlm.nih.gov]
how to minimize variability in Sp-5,6-Dcl-cbimps experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments utilizing Sp-5,6-Dcl-cBIMPS, a potent and specific activator of cAMP-dependent protein kinase (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound is a highly effective and selective activator of cAMP-dependent protein kinase (PKA).[1][2][3] Its principal advantages over other cAMP analogs, such as 8-CPT-cAMP, include:
-
High Specificity: It preferentially activates PKA, allowing for the clear distinction between PKA and cGMP-PK mediated signaling pathways.[1]
-
Metabolic Stability: It is highly resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained PKA activation and reducing variability due to enzymatic degradation.[1]
-
High Lipophilicity: This characteristic facilitates excellent membrane permeability, making it highly effective for use in intact cells.
Q2: How should I store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is critical to adhere to proper storage and handling protocols.
-
Long-term Storage: Store the solid compound at -20°C or -70°C.
-
Solution Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an appropriate solvent like DMSO or water.
-
Stock Solution Storage: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. Protect from light.
Q3: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration is cell-type and application-dependent. Based on published studies, a starting point for concentration ranges can be:
-
Insulin Release Assays: 0.005 to 0.5 mM.
-
Platelet Aggregation Inhibition: 100 µM.
It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound have off-target effects?
While this compound is known for its high specificity for PKA, as with any bioactive compound, off-target effects can occur, particularly at high concentrations. To mitigate this risk:
-
Use the lowest effective concentration determined from a dose-response study.
-
Include appropriate controls, such as a vehicle-only control and potentially a negative control compound like the Rp-isomer (Rp-5,6-DCl-cBIMPS), which is a PKA antagonist.
-
Confirm that the observed effects are indeed PKA-dependent by using a PKA inhibitor (e.g., H89, KT5720) in a parallel experiment.
Troubleshooting Guides
This section addresses common issues that can lead to variability in experiments involving this compound.
Issue 1: Inconsistent or No Cellular Response
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the solid compound and stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | Verify calculations for stock solution and final working concentration. Perform a dose-response experiment to identify the optimal concentration for your cell type and assay. |
| Low Cell Permeability | While this compound has high lipophilicity, ensure sufficient incubation time for it to penetrate the cells and activate PKA. Optimize incubation time (e.g., 30 minutes to several hours). |
| Cell Health and Passage Number | Use healthy, low-passage number cells. High passage numbers can lead to altered signaling responses. Monitor cell viability throughout the experiment. |
| PKA Pathway Desensitization | Prolonged stimulation can lead to feedback inhibition or downregulation of the PKA pathway. Consider shorter incubation times or pre-treatment with a phosphodiesterase inhibitor like IBMX to potentiate the cAMP signal. |
Issue 2: High Background Signal in PKA Activity Assays
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-quality reagents, including ATP and kinase buffers. Ensure water used for buffers is nuclease-free. |
| Non-specific Antibody Binding | Optimize the concentration of primary and secondary antibodies. Include a "no primary antibody" control to assess background from the secondary antibody. Ensure adequate blocking of the membrane or plate. |
| Endogenous Kinase Activity | If using cell lysates, basal PKA activity might be high. Ensure proper lysis buffer composition with phosphatase and protease inhibitors. Consider a "no activator" control to measure baseline activity. |
Issue 3: High Variability Between Replicates
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and consistent technique for dispensing cells into wells or plates. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and accurate pipetting of all reagents, especially small volumes. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile water or PBS. Ensure proper humidification in the incubator. |
| Batch-to-Batch Variation of Compound | While specific data for this compound is limited, it is a general source of variability for chemical compounds. If you suspect this, test new batches against a previously validated batch to ensure consistency. Purchase from a reputable supplier with provided purity data. |
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Purity | >98% or >99% (HPLC) | |
| Molecular Weight | ~419.2 g/mol (sodium salt) | |
| Storage Temperature | -20°C or -70°C |
Table 2: Recommended Starting Concentrations for Common Applications
| Application | Cell Type | Concentration Range | Incubation Time | Source |
| Insulin Release | Isolated Pancreatic Islets | 5 µM - 500 µM | 60 min | |
| Inhibition of Rho Activation | Platelets | 100 µM | 20 min |
Experimental Protocols
Protocol: In Vitro PKA Activity Assay using Cell Lysates
This protocol provides a general framework for measuring PKA activity in response to this compound stimulation.
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. The next day, replace the medium with serum-free medium for 2-4 hours to reduce basal signaling. c. Treat cells with this compound at the desired final concentration (e.g., 10-100 µM) or vehicle (DMSO) for the optimized duration (e.g., 30 minutes).
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).
3. PKA Activity Assay (ELISA-based): a. Dilute the cell lysates to a consistent protein concentration in kinase assay buffer. b. Add the diluted lysates to a microplate pre-coated with a specific PKA substrate (e.g., Kemptide). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 60-90 minutes. e. Stop the reaction and wash the wells. f. Add a phospho-specific antibody that recognizes the phosphorylated PKA substrate. g. Incubate for 60 minutes at room temperature. h. Wash the wells and add an HRP-conjugated secondary antibody. i. Incubate for 30-60 minutes at room temperature. j. Wash the wells and add a chromogenic substrate (e.g., TMB). k. Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
4. Data Analysis: a. Subtract the background absorbance (no lysate control). b. Normalize the PKA activity to the total protein concentration. c. Compare the activity of this compound-treated samples to the vehicle-treated controls.
Visualizations
Signaling Pathway
Caption: PKA signaling pathway activated by this compound.
Experimental Workflow
Caption: General experimental workflow for a PKA activity assay.
Troubleshooting Logic
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
Sp-5,6-Dcl-cbimps degradation and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Sp-5,6-DCl-cBIMPS, a potent and specific activator of cAMP-dependent protein kinase (PKA). This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experiments, ensuring the reliable and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable cyclic adenosine monophosphate (cAMP) analog. Its primary mechanism of action is the potent and specific activation of cAMP-dependent protein kinase (PKA), a key enzyme in various cellular signaling pathways.[1][2] By activating PKA, this compound can be used to study the downstream effects of PKA signaling in intact cells.
Q2: What are the key advantages of using this compound over other PKA activators?
This compound offers several advantages:
-
High Potency and Specificity: It is a highly potent and specific activator of PKA.[2]
-
Metabolic Stability: It is resistant to hydrolysis by phosphodiesterases (PDEs), particularly types I and III, and is only very slowly hydrolyzed by type II. This ensures a more sustained activation of PKA in cellular systems compared to natural cAMP.[3]
-
Cell Permeability: Its high lipophilicity allows it to efficiently cross cell membranes, making it ideal for use in intact cell-based assays.[4]
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage and handling guidelines:
| Condition | Recommendation | Rationale |
| Long-term Storage (Solid) | Store at -20°C or -70°C. | To minimize potential degradation over time. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Frequent temperature fluctuations can lead to degradation of the compound in solution. |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation. | Moisture can accelerate the degradation of the compound. |
| Solvent for Stock Solutions | High-quality, anhydrous DMSO is recommended for preparing concentrated stock solutions. | DMSO is a suitable solvent that aids in the solubilization of this lipophilic compound. |
Q4: In which solvents is this compound soluble?
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Soluble |
| Water | Sparingly soluble (~1 mM) |
Troubleshooting Guide
This section addresses common problems that may arise during experiments using this compound and provides potential solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. | - Ensure the compound has been stored correctly at -20°C or -70°C.- Prepare fresh stock solutions from a new vial of the solid compound.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Inadequate final concentration: The concentration of this compound in the experiment may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. | |
| Poor solubility in aqueous media: The compound may have precipitated out of the cell culture medium. | - Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. | |
| High background signal or off-target effects. | High concentration of this compound: Using an excessively high concentration can lead to non-specific effects. | - Titrate the concentration of this compound to find the lowest effective concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells. | - Include a vehicle control (medium with the same concentration of solvent) in your experiments to assess the effect of the solvent alone. | |
| Variability between experiments. | Inconsistent preparation of solutions: Differences in the preparation of stock or working solutions can lead to variability. | - Standardize the protocol for preparing and diluting this compound. Use calibrated pipettes and ensure the compound is fully dissolved. |
| Cell culture conditions: Variations in cell density, passage number, or media composition can affect the cellular response. | - Maintain consistent cell culture practices and ensure cells are healthy and in the logarithmic growth phase. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a vial containing 1 mg of this compound (MW: ~419.2 g/mol ), add approximately 238.5 µL of DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: PKA Activation Assay in Cultured Cells
This protocol provides a general workflow for assessing PKA activation by measuring the phosphorylation of a downstream target, such as CREB (cAMP response element-binding protein).
Signaling Pathway
This compound activates the canonical cAMP signaling pathway, leading to the activation of PKA and the subsequent phosphorylation of downstream targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
common mistakes to avoid when using Sp-5,6-Dcl-cbimps
Welcome to the technical support center for Sp-5,6-DCl-cBIMPS. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this potent and specific cAMP-dependent protein kinase (PKA) activator in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and specific cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2][3] Its primary mechanism of action is the activation of cAMP-dependent protein kinase (PKA), a key enzyme in various cellular signaling pathways.[1][2] Due to its high lipophilicity and resistance to phosphodiesterases, it is particularly effective for use in intact cells to mimic the effects of elevated intracellular cAMP levels.
Q2: What are the main advantages of using this compound over other cAMP analogs?
This compound offers several advantages over other commonly used cAMP analogs, such as 8-Br-cAMP or dibutyryl-cAMP. These include:
-
High Potency and Specificity: It is a very potent activator of PKA with high specificity, allowing for targeted pathway activation at low concentrations.
-
Excellent Cell Permeability: Its high lipophilicity ensures efficient passage across cell membranes.
-
Metabolic Stability: It is resistant to degradation by the major classes of phosphodiesterases (PDEs), ensuring a sustained activation of PKA.
Q3: How should I prepare and store stock solutions of this compound?
For optimal results and stability, follow these guidelines for preparing and storing stock solutions:
| Solvent | Maximum Solubility | Stock Solution Storage |
| Water | ~1 mM | -20°C for short-term |
| DMSO | ≥ 25 mM | -20°C or -80°C for long-term |
| Ethanol | Soluble | -20°C for short-term |
Data compiled from multiple sources.
It is recommended to prepare concentrated stock solutions in DMSO and then dilute them in your aqueous experimental buffer or cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. For long-term storage, aliquoting the stock solution is recommended. The solid form of this compound should be stored at -20°C.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect after treating my cells with this compound.
This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Step 1: Verify the integrity of the compound.
-
Question: Has the compound been stored correctly?
-
Solution: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures to prevent degradation.
-
-
Step 2: Check the final concentration and solubility in your experimental medium.
-
Question: Is the compound soluble at the final concentration in your cell culture medium?
-
Solution: this compound is lipophilic. When diluting a DMSO stock solution into an aqueous medium, the compound may precipitate if the final DMSO concentration is too low or the compound concentration is too high. Try pre-diluting the stock solution in a small volume of medium before adding it to the final culture volume. Visually inspect for any precipitation after dilution.
-
-
Step 3: Optimize the treatment time and concentration.
-
Question: Are the incubation time and concentration appropriate for your cell type and the specific downstream effect you are measuring?
-
Solution: The optimal concentration and incubation time can vary significantly between different cell types and experimental endpoints. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific system. Refer to the table below for reported effective concentrations in different assays.
-
| Assay | Cell Type | Effective Concentration Range | Reference |
| Insulin Release | Isolated Pancreatic Islets | 5 µM - 500 µM | |
| Inhibition of Rho Activation | Platelets | 100 µM | |
| PKA Substrate Phosphorylation | Intact Human Platelets | 1 µM - 100 µM |
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Step 4: Confirm PKA pathway integrity in your cells.
-
Question: Is the PKA signaling pathway functional in your cell line?
-
Solution: As a positive control, you can use another well-established PKA activator like Forskolin (which increases intracellular cAMP levels by activating adenylyl cyclase) to confirm that the PKA pathway is responsive in your cells.
-
Problem 2: I am observing high background or inconsistent results in my PKA activity assay.
Inconsistent results in in-vitro or cell-based PKA assays can be frustrating. Consider the following points:
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Ensure Proper Reagent Preparation and Handling:
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Prepare fresh dilutions of ATP and your kinase for each experiment.
-
Keep all enzymes and reagents on ice during the assay setup.
-
Thoroughly mix all buffers and solutions before use.
-
-
Optimize Assay Conditions:
-
Kinase and Substrate Concentrations: Ensure you are using the optimal concentrations of PKA and its substrate. A titration experiment for both is recommended during assay development.
-
Incubation Times: Adhere to the recommended incubation times for the kinase reaction and subsequent antibody/detection steps. Deviations can lead to variability.
-
-
Address Potential Issues with Crude Lysates:
-
If using cell lysates, be aware that other kinases present in the lysate could potentially phosphorylate the PKA substrate, leading to high background. It is advisable to use purified or partially purified PKA for in-vitro assays whenever possible.
-
Ensure your lysis buffer is compatible with the kinase assay and contains phosphatase inhibitors to prevent dephosphorylation of the substrate.
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Problem 3: I am concerned about potential off-target effects or cytotoxicity.
While this compound is known for its specificity for PKA, it is crucial to consider potential confounding effects, especially at higher concentrations.
-
Cytotoxicity:
-
Action: Always perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity. Test a range of concentrations of this compound, including those higher than your intended experimental concentration.
-
Consideration: The benzimidazole moiety is present in some compounds with known cytotoxic effects. While this compound is designed as a signaling molecule, its effect on cell viability should be empirically determined for your specific cell line.
-
-
Off-Target Effects:
-
Action: To confirm that the observed effect is indeed PKA-dependent, use a specific PKA inhibitor (e.g., H-89 or Rp-cAMPS) as a negative control. If the effect of this compound is blocked by the PKA inhibitor, it provides strong evidence for on-target activity.
-
Consideration: While highly specific for PKA over other kinases like cGMP-dependent protein kinase (cGMP-PK), at very high concentrations, the possibility of off-target effects on other proteins cannot be entirely ruled out.
-
Experimental Protocols
1. General Protocol for PKA Activation in Cell Culture
This protocol provides a general workflow for treating adherent cells with this compound to study downstream PKA-mediated events.
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Cell Seeding: Plate your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound Working Solution:
-
Thaw your DMSO stock solution of this compound.
-
Prepare an intermediate dilution of the stock solution in serum-free medium or an appropriate buffer.
-
From this intermediate dilution, prepare the final desired concentrations in your complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and is at a level that does not affect your cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from your cells.
-
Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the cells for the desired period (determined from your time-course experiment) at 37°C in a CO2 incubator.
-
Downstream Analysis: After incubation, harvest the cells for your downstream application, such as:
-
Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of known PKA substrates (e.g., CREB at Ser133).
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Gene Expression Analysis: Isolate RNA for qRT-PCR to measure the expression of PKA target genes.
-
Functional Assays: Perform cell-based assays to measure the biological response of interest.
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2. In Vitro PKA Kinase Assay
This protocol outlines a basic procedure for measuring PKA activity in vitro using a purified enzyme.
-
Prepare Reagents:
-
Kinase Buffer: Typically contains Tris-HCl, MgCl2, and DTT.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in kinase buffer.
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PKA Substrate: Use a specific PKA peptide substrate (e.g., Kemptide).
-
This compound: Prepare serial dilutions in the appropriate solvent.
-
-
Assay Setup (in a 96-well plate):
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Add purified PKA enzyme to each well (except for the no-enzyme control).
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Add the PKA substrate to each well.
-
Add different concentrations of this compound to the appropriate wells. Include a vehicle control.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
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Incubation: Incubate the plate at 30°C for the optimized reaction time (e.g., 30-90 minutes).
-
Stop Reaction and Detection:
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Stop the reaction according to your assay kit's instructions (e.g., by adding a stop solution or by washing).
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Detect the phosphorylated substrate using a method such as a phosphospecific antibody in an ELISA format or by measuring ADP production using a luminescence-based assay.
-
Visualizations
Signaling Pathway of PKA Activation
Caption: Activation of the PKA signaling pathway by this compound.
Experimental Workflow for Investigating PKA Activation
Caption: A typical experimental workflow for studying the effects of this compound.
Troubleshooting Logic Diagram
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Protein Kinase A (PKA) Activators: Validating PKA Activation by Sp-5,6-DCl-cBIMPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) with other commonly used Protein Kinase A (PKA) activators. The following sections detail the comparative potency, specificity, and key characteristics of these compounds, supported by experimental data and protocols for validating PKA activation in your own research.
Comparison of PKA Activator Potency and Specificity
This compound is a potent and highly specific activator of cAMP-dependent protein kinase (PKA).[1] Its properties, along with those of other common PKA activators, are summarized below.
| Activator | Type | Mechanism of Action | Potency (Ka/EC50) | Specificity & Remarks |
| This compound | cAMP Analog | Directly binds to the regulatory subunits of PKA, mimicking the action of endogenous cAMP. | Potent (Specific Ka not readily available in cited literature) | Highly specific for PKA. Does not activate cGMP-dependent protein kinase (cGMP-PK).[1] Possesses higher lipophilicity than 8-pCPT-cAMP, suggesting better cell membrane permeability.[1] Resistant to hydrolysis by phosphodiesterases.[1] |
| 8-pCPT-cAMP | cAMP Analog | Directly binds to the regulatory subunits of PKA. | Potent (Specific Ka not readily available in cited literature) | Activates both PKA and cGMP-PK.[1] Can also inhibit certain phosphodiesterases. |
| 8-Bromo-cAMP | cAMP Analog | Directly binds to the regulatory subunits of PKA. | Ka = 0.05 µM | A widely used cell-permeable cAMP analog that activates PKA. |
| Forskolin | Adenylyl Cyclase Activator | Indirectly activates PKA by directly stimulating adenylyl cyclase, leading to increased intracellular cAMP levels. | EC50 varies widely (e.g., 9.3 nM to >50 µM) depending on the cell type and adenylyl cyclase isoform. | Its effect is not specific to a particular PKA isoform and depends on the expression and activity of adenylyl cyclase in the target cells. |
Signaling Pathways and Activator Targets
The diagram below illustrates the canonical PKA signaling pathway and highlights the points at which different classes of activators exert their effects.
Experimental Protocols for Validating PKA Activation
To validate the activation of PKA by this compound or other compounds, the following experimental protocols can be employed.
In Vitro PKA Kinase Activity Assay
This assay directly measures the enzymatic activity of PKA by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified PKA enzyme
-
PKA activator of interest (e.g., this compound)
-
PKA substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with a fluorescent assay)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper or materials for a fluorescence-based assay kit
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, PKA substrate, and the desired concentration of the PKA activator.
-
Initiate the reaction by adding purified PKA enzyme.
-
Start the phosphorylation reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or measure the fluorescence signal according to the assay kit's instructions.
-
Compare the activity in the presence of the activator to a vehicle control.
Western Blot Analysis of Downstream PKA Targets
This method assesses PKA activation in intact cells by detecting the phosphorylation of a known downstream substrate, such as CREB (cAMP response element-binding protein).
Materials:
-
Cell line of interest
-
PKA activator of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the PKA activator or vehicle control for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for validating a PKA activator and a logical comparison of the activators discussed.
References
A Head-to-Head Comparison: Sp-5,6-DCl-cBIMPS versus 8-CPT-cAMP for Protein Kinase A (PKA) Specificity
For researchers, scientists, and drug development professionals seeking a highly specific and potent tool for the activation of Protein Kinase A (PKA), a critical evaluation of available cAMP analogs is paramount. This guide provides an in-depth, data-driven comparison of two commonly used PKA activators: Sp-5,6-DCl-cBIMPS and 8-CPT-cAMP, focusing on their specificity, potency, and potential off-target effects.
This comparison reveals that while both compounds effectively activate PKA, this compound emerges as a superior tool for studies requiring stringent PKA specificity due to its negligible activation of cGMP-dependent Protein Kinase (PKG) and its enhanced metabolic stability. In contrast, 8-CPT-cAMP demonstrates broader activity, activating both PKA and PKG, and is susceptible to hydrolysis by phosphodiesterases.
Executive Summary of Key Differences
| Feature | This compound | 8-CPT-cAMP |
| PKA Specificity | Highly specific for PKA | Activates both PKA and PKG |
| Potency (PKA) | Potent activator | Potent activator |
| PKG Activation | Not a significant activator | Potent activator |
| EPAC Activation | Data not readily available | Can activate EPAC |
| Metabolic Stability | Not significantly hydrolyzed by PDEs | Hydrolyzed by PDEs |
| Lipophilicity | Higher | Lower |
Quantitative Analysis: Potency and Selectivity
The following table summarizes the available quantitative data for the activation of PKA and PKG by this compound and 8-CPT-cAMP.
| Compound | Target | Activation Constant (Ka) (nM) | Reference |
| This compound | PKA type I | 48 | [1] |
| PKA type II | 35 | [1] | |
| PKG | >10000 | [1] | |
| 8-CPT-cAMP | PKA type I | 80 | [1] |
| PKA type II | 50 | [1] | |
| PKG | 130 |
Note: Lower Ka values indicate higher binding affinity and potency.
In-Depth Comparison
Specificity for PKA
The primary advantage of this compound lies in its remarkable specificity for PKA. Experimental data demonstrates that this compound is a potent activator of both type I and type II PKA isoforms, while showing negligible activity towards PKG, a closely related kinase that can be a confounding factor in cAMP signaling studies. In contrast, 8-CPT-cAMP is a potent activator of both PKA and PKG, making it less suitable for experiments where the specific role of PKA needs to be dissected from that of PKG.
Off-Target Effects: EPAC and Phosphodiesterases
Beyond PKG, another important consideration is the potential for off-target effects on Exchange Protein Directly Activated by cAMP (EPAC), another key intracellular cAMP sensor. While direct comparative data for this compound on EPAC is limited in the available literature, 8-CPT-cAMP has been shown to activate EPAC. Furthermore, 8-CPT-cAMP can also act as an inhibitor of certain phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation. This inhibition can lead to an artificial elevation of intracellular cAMP levels, further complicating the interpretation of experimental results. This compound, on the other hand, is not significantly hydrolyzed by phosphodiesterases, ensuring that its effects are a direct consequence of PKA activation and not due to alterations in endogenous cAMP levels.
Metabolic Stability and Cell Permeability
This compound exhibits greater metabolic stability compared to 8-CPT-cAMP. Its resistance to hydrolysis by phosphodiesterases means it has a longer intracellular half-life, providing a more sustained and predictable activation of PKA. Additionally, this compound has a higher apparent lipophilicity than 8-CPT-cAMP, which may contribute to enhanced cell membrane permeability.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the PKA signaling pathway and the workflows for key experiments used to assess PKA activation.
Caption: PKA Signaling Pathway Activation.
Caption: Experimental workflows for PKA activity.
Detailed Experimental Protocols
In Vitro PKA Kinase Assay
This protocol is designed to directly measure the ability of this compound and 8-CPT-cAMP to activate purified PKA enzyme.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA regulatory subunit
-
Kemptide (LRRASLG), a specific PKA substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound and 8-CPT-cAMP stock solutions
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
30°C water bath or incubator
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA regulatory subunit, and Kemptide.
-
Add varying concentrations of either this compound or 8-CPT-cAMP to the reaction mixture. Include a control with no activator.
-
Initiate the kinase reaction by adding the PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the Kemptide substrate using a scintillation counter.
-
Plot the PKA activity as a function of the activator concentration to determine the Ka value for each compound.
Cell-Based CRE-Luciferase Reporter Assay
This assay measures the ability of the compounds to activate the endogenous PKA signaling pathway in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRE-luciferase reporter plasmid (contains a luciferase gene driven by a promoter with cAMP response elements)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and 8-CPT-cAMP stock solutions
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293 cells in a multi-well plate.
-
Transfect the cells with the CRE-luciferase reporter plasmid using a suitable transfection reagent. Allow for reporter expression (typically 24-48 hours).
-
Treat the transfected cells with a range of concentrations of this compound or 8-CPT-cAMP. Include a vehicle control.
-
Incubate the cells for a specified time (e.g., 4-6 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the activator concentration to determine the EC50 for each compound in a cellular context.
Conclusion
For researchers requiring a highly specific activator of PKA with minimal off-target effects and enhanced metabolic stability, This compound is the superior choice. Its inability to significantly activate PKG and its resistance to phosphodiesterase degradation ensure that observed effects are directly attributable to PKA activation.
8-CPT-cAMP , while a potent PKA activator, should be used with caution in experimental systems where PKG or EPAC signaling may be active, or where phosphodiesterase activity could influence the results. Its broader target profile makes it less ideal for studies demanding precise dissection of the PKA signaling pathway.
The selection of the appropriate PKA activator will ultimately depend on the specific experimental goals and the cellular context being investigated. This guide provides the necessary data and protocols to make an informed decision and to design robust and reliable experiments to probe the intricacies of PKA signaling.
References
A Researcher's Guide to Sp-5,6-Dcl-cBIMPS: Control Experiments and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-Dcl-cBIMPS), a potent and selective activator of cAMP-dependent protein kinase (PKA). We offer a comparative analysis with alternative PKA activators, detailed protocols for essential control experiments, and visualizations to elucidate key pathways and workflows.
This compound is a cell-permeable analog of cyclic AMP (cAMP) that demonstrates high affinity for the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits. Its key advantages include high potency, specificity for PKA over other cyclic nucleotide-dependent kinases like PKG, and resistance to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained cellular response.[1] These characteristics make it a valuable tool for investigating the downstream effects of PKA activation in various cellular processes.
Comparative Analysis of PKA Activators
While this compound is a potent PKA activator, it is essential to consider its performance relative to other commonly used compounds. The following table summarizes the key features of this compound and its alternatives. Direct quantitative comparisons of potency (EC50 or Ka values) are often cell-type and assay-dependent; therefore, the data presented here is based on available literature and should be considered as a guideline.
| Activator | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound | Direct PKA activator; cAMP analog | High potency and specificity for PKA over PKG; Resistant to PDE degradation; Highly cell-permeable.[1] | Limited publicly available comparative quantitative data. |
| 8-Bromo-cAMP | Direct PKA activator; cAMP analog | Well-characterized and widely used. | Lower specificity than this compound, can activate PKG; Susceptible to PDE degradation. |
| Forskolin | Indirect PKA activator; Activates adenylyl cyclase to increase intracellular cAMP levels. | Activates the endogenous cAMP signaling pathway. | Effects can be broad as it elevates global cAMP levels, which can have PKA-independent effects. |
| Dibutyryl-cAMP | Direct PKA activator; cAMP analog | Cell-permeable. | Lower potency compared to other analogs; Can have non-specific effects. |
Essential Control Experiments for this compound Treatment
To ensure the observed effects are specifically due to PKA activation by this compound, a rigorous set of control experiments is paramount.
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO or saline) should be added to cells at the same final concentration to account for any solvent-induced effects.
-
Inactive Analog (Rp-5,6-Dcl-cBIMPS): The Rp-diastereomer of this compound acts as a competitive antagonist of cAMP binding to PKA and is an excellent negative control to demonstrate that the observed effects are due to the specific activation of PKA by the Sp-isomer.
-
PKA Inhibitors: Pre-treatment of cells with a specific PKA inhibitor, such as H89 or KT5720, should abolish or significantly attenuate the effects of this compound. This confirms the involvement of the PKA signaling pathway.
Positive Controls:
-
Forskolin: As an activator of adenylyl cyclase, forskolin increases intracellular cAMP levels, leading to PKA activation. A positive response to forskolin confirms that the PKA pathway is functional in the experimental system.
-
Direct Measurement of PKA Substrate Phosphorylation: Assessing the phosphorylation of a known PKA substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157 or cAMP response element-binding protein (CREB) at Ser133, provides direct evidence of PKA activation.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: PKA activation pathway initiated by this compound.
Caption: Workflow for this compound experiments with controls.
Caption: Logical framework for interpreting control experiment results.
Detailed Experimental Protocols
The following are example protocols for key experiments to assess the effects of this compound. Researchers should optimize these protocols for their specific cell type and experimental conditions.
Western Blot for PKA Substrate Phosphorylation (VASP at Ser157)
This protocol details the detection of VASP phosphorylation at Ser157, a known PKA phosphorylation site, as a direct readout of this compound-induced PKA activity.
Materials:
-
Cells of interest
-
This compound (e.g., 10-100 µM)
-
Rp-5,6-Dcl-cBIMPS (e.g., 10-100 µM)
-
PKA inhibitor (e.g., H89, 10 µM)
-
Vehicle (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser157) and anti-total-VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Pre-treatment (for inhibitor control): Pre-incubate cells with the PKA inhibitor (e.g., 10 µM H89) for 1 hour.
-
Treatment: Treat cells with this compound, Rp-5,6-Dcl-cBIMPS, or vehicle for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser157) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.
-
Data Analysis: Quantify band intensities to determine the ratio of phosphorylated VASP to total VASP.
In Vitro PKA Kinase Activity Assay
This assay directly measures the enzymatic activity of PKA in cell lysates following treatment with this compound.
Materials:
-
Cell lysates from treated and control cells
-
PKA kinase activity assay kit (colorimetric, fluorescent, or luminescent)
-
PKA substrate peptide (e.g., Kemptide)
-
ATP
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Treat cells as described in the Western Blot protocol and prepare cell lysates.
-
Assay Setup: In a microplate, add cell lysate, PKA substrate peptide, and the appropriate reaction buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the time specified in the kit protocol (e.g., 60-90 minutes).
-
Stop Reaction: Stop the reaction according to the kit instructions.
-
Detection:
-
For colorimetric assays, add a phosphospecific antibody followed by a secondary antibody and a chromogenic substrate. Measure absorbance.
-
For fluorescent or luminescent assays, follow the kit's instructions for signal detection.
-
-
Data Analysis: Calculate PKA activity based on the signal intensity, normalized to the total protein concentration of the lysate.
Cell Viability (MTT) Assay
This protocol assesses the effect of PKA activation by this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
Control compounds (vehicle, Rp-5,6-Dcl-cBIMPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat cells with various concentrations of this compound and controls for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the EC50 or IC50 if applicable.
References
Measuring VASP Phosphorylation: A Comparison of Sp-5,6-DCl-cBIMPS and Alternative Activators
For researchers in drug development and cellular signaling, accurately measuring the phosphorylation of Vasodilator-stimulated phosphoprotein (VASP) is crucial for understanding and modulating pathways involved in platelet aggregation, cell motility, and cytoskeletal dynamics. This guide provides a comparative overview of Sp-5,6-DCl-cBIMPS, a potent activator of cAMP-dependent protein kinase (cAMP-PK), and other common alternatives for inducing VASP phosphorylation. We present supporting experimental data, detailed protocols for measurement, and visual aids to clarify the underlying mechanisms and workflows.
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (this compound) has emerged as a highly effective tool for studying cAMP-mediated signaling events. Its properties make it a superior choice in many experimental contexts compared to other cAMP analogs and pathway activators.
Comparative Analysis of Activators for VASP Phosphorylation
This compound is a potent and specific activator of cAMP-PK.[1][2] Its efficacy in inducing VASP phosphorylation has been shown to be greater than that of the commonly used cAMP analog, 8-(p-chlorophenylthio)-cAMP (8-pCPT-cAMP).[1][2] This enhanced effect is attributed to its higher lipophilicity, allowing for better cell membrane permeability, and its resistance to hydrolysis by phosphodiesterases (PDEs).[2] In contrast, 8-pCPT-cAMP can be significantly hydrolyzed by certain PDEs.
Furthermore, this compound exhibits high specificity for cAMP-PK over cGMP-dependent protein kinase (cGMP-PK), a distinction not shared by 8-pCPT-cAMP. This specificity is critical for dissecting the distinct roles of these two signaling pathways.
Below is a summary of the key characteristics of this compound and two common alternatives used to induce VASP phosphorylation.
| Feature | This compound | 8-pCPT-cAMP | Prostaglandin E1 (PGE1) |
| Mechanism of Action | Direct and specific activator of cAMP-dependent protein kinase (cAMP-PK). | Direct activator of cAMP-PK and cGMP-PK. | Activates adenylyl cyclase, leading to increased intracellular cAMP levels. |
| Potency in Inducing VASP Phosphorylation | More effective than 8-pCPT-cAMP in intact platelets. | Less effective than this compound in intact platelets. | Induces rapid and stoichiometric VASP phosphorylation. |
| Specificity | Highly specific for cAMP-PK. | Activates both cAMP-PK and cGMP-PK. | Acts upstream of cAMP production; effects can be broader. |
| Cell Permeability | High apparent lipophilicity. | Lower apparent lipophilicity than this compound. | Acts on cell surface receptors. |
| Metabolic Stability | Not significantly hydrolyzed by PDEs. | Hydrolyzed by Ca2+/calmodulin-dependent PDE and cGMP-inhibited PDE. | Subject to metabolic degradation. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of measuring VASP phosphorylation, the following diagrams are provided.
Experimental Protocols
Accurate measurement of VASP phosphorylation is critical for obtaining reliable data. The two most common methods are Western blotting and flow cytometry.
Western Blot Analysis of VASP Phosphorylation in Human Platelets
This method allows for the semi-quantitative analysis of VASP phosphorylation.
1. Preparation of Washed Human Platelets:
-
Collect whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Add a prostaglandin (e.g., PGE1 at a final concentration of 1 µM) to the PRP to prevent platelet activation during subsequent steps.
-
Pellet the platelets by centrifugation at a higher speed (e.g., 800 x g) for 15 minutes.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to remove residual ADP.
-
Repeat the washing step.
-
Finally, resuspend the washed platelets in Tyrode's buffer to the desired concentration.
2. Platelet Stimulation:
-
Pre-warm the washed platelet suspension to 37°C.
-
Add this compound, 8-pCPT-cAMP, or PGE1 at the desired concentrations. For time-course experiments, incubate for various durations.
-
Terminate the reaction by adding an equal volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Western Blotting:
-
Separate the protein lysates on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239 or Ser157) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated VASP signal to a loading control (e.g., total VASP or GAPDH).
Flow Cytometry Analysis of VASP Phosphorylation
This method provides a quantitative analysis of VASP phosphorylation at the single-cell level.
1. Blood Collection and Stimulation:
-
Collect whole blood into tubes containing an anticoagulant.
-
Aliquot the blood into flow cytometry tubes.
-
Add this compound or other activators at desired concentrations and incubate for the specified time at 37°C. A tube without any activator serves as a negative control, and a tube with a saturating concentration of a potent activator like PGE1 can serve as a positive control.
2. Fixation and Permeabilization:
-
Fix the cells by adding a fixation buffer (e.g., paraformaldehyde-based) and incubate for 10-15 minutes at room temperature.
-
Permeabilize the cells by adding a permeabilization buffer (e.g., saponin- or methanol-based) and incubate for 15-30 minutes.
3. Antibody Staining:
-
Add a fluorescently-labeled primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239 conjugated to a fluorophore).
-
It is also recommended to include an antibody against a platelet-specific surface marker (e.g., CD41 or CD61) to specifically gate on the platelet population.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells with a wash buffer (e.g., PBS with a small amount of BSA).
4. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and the platelet-specific marker.
-
Analyze the median fluorescence intensity (MFI) of the phospho-VASP signal within the platelet gate.
-
The degree of VASP phosphorylation can be expressed as a platelet reactivity index (PRI) or as a fold change in MFI compared to the unstimulated control.
Conclusion
The selection of an appropriate agent to induce VASP phosphorylation is critical for the robust and accurate study of cAMP-mediated signaling pathways. This compound offers significant advantages in terms of potency, specificity, and metabolic stability over alternatives like 8-pCPT-cAMP. For researchers aiming to dissect the specific role of cAMP-PK in VASP phosphorylation, this compound is a superior tool. The choice between Western blotting and flow cytometry for measuring VASP phosphorylation will depend on the specific experimental needs, with Western blotting providing a semi-quantitative overview and flow cytometry offering precise single-cell quantification. The detailed protocols provided herein should serve as a valuable resource for researchers in this field.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sp-5,6-DCl-cBIMPS: A Superior cAMP Analog for Cellular Research
In the landscape of cyclic AMP (cAMP) analogs, Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) has emerged as a potent and highly specific tool for researchers investigating cAMP-mediated signaling pathways. Its unique chemical structure confers several key advantages over widely used analogs such as 8-bromo-cAMP (8-Br-cAMP), dibutyryl-cAMP (db-cAMP), and 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP). These advantages, including enhanced potency, greater metabolic stability, and superior selectivity for cAMP-dependent protein kinase (PKA), make it an invaluable asset for studies in cell biology and drug development.
Key Advantages of this compound
This compound distinguishes itself from other cAMP analogs through a combination of desirable properties:
-
High Potency and Efficacy : It is a powerful activator of PKA, often demonstrating greater potency than other commonly used analogs.[1][2][3] This allows for the use of lower concentrations to achieve robust biological responses.
-
Exceptional Metabolic Stability : A significant drawback of many cAMP analogs is their susceptibility to degradation by phosphodiesterases (PDEs), the enzymes that inactivate cAMP. This compound is completely stable against mammalian PDE types I and III and is only very slowly hydrolyzed by PDE type II.[1][2] This stability ensures sustained and predictable intracellular concentrations, a crucial factor for long-term experiments. In contrast, 8-pCPT-cAMP and 8-Br-cAMP are known to be hydrolyzed by certain PDEs.
-
Excellent Membrane Permeability : The highly lipophilic nature of the modified benzimidazole ring in this compound results in excellent membrane permeability. This allows for efficient entry into intact cells, a property where it surpasses the more problematic dibutyryl cAMP and 8-CPT-cAMP.
-
High Selectivity for PKA : this compound is a specific activator of PKA, showing a preference for the type II isozyme. Unlike 8-pCPT-cAMP, which can also activate cGMP-dependent protein kinase (PKG), this compound allows for the specific dissection of cAMP-PK-mediated signaling pathways. This specificity is critical for avoiding off-target effects and ensuring accurate interpretation of experimental results.
Comparative Performance Data
The superiority of this compound is evident in its performance across various experimental parameters when compared to other cAMP analogs.
| Parameter | This compound | 8-CPT-cAMP | 8-Br-cAMP | Dibutyryl-cAMP (db-cAMP) |
| PKA Activation | Potent activator, preference for type II isozyme | Potent activator | Activator | Activator, but often less potent and requires metabolic conversion |
| PKG Activation | No significant activation | Potent activator | Can activate at higher concentrations | Generally considered PKA selective |
| Metabolic Stability (vs. PDEs) | Highly resistant to hydrolysis by PDE I, II, and III | Hydrolyzed by Ca2+/calmodulin-dependent PDE and cGMP-inhibited PDE | Slowly metabolized by PDEs | Susceptible to hydrolysis |
| Membrane Permeability | Excellent, due to high lipophilicity | Good | Moderately permeable | Permeable, but can have problematic metabolic byproducts |
| Selectivity for PKA vs. Epac | Primarily a PKA activator | Activates both PKA and Epac | Activates both PKA and Epac | Primarily a PKA activator |
Experimental Protocols
To facilitate the comparative analysis of cAMP analogs, the following are detailed methodologies for key experiments.
Protein Kinase A (PKA) Activity Assay
This assay measures the ability of cAMP analogs to activate PKA, which then phosphorylates a specific substrate.
Principle: The activity of PKA is determined by measuring the transfer of the γ-phosphate from ATP to a peptide substrate. The amount of phosphorylated substrate is then quantified.
Materials:
-
Purified PKA holoenzyme
-
cAMP analog (e.g., this compound, 8-Br-cAMP)
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKA holoenzyme, and varying concentrations of the cAMP analog.
-
Initiate the reaction by adding the PKA substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Plot the PKA activity against the analog concentration to determine the EC₅₀ value.
Phosphodiesterase (PDE) Hydrolysis Assay
This assay assesses the resistance of cAMP analogs to enzymatic degradation by PDEs.
Principle: The assay measures the amount of the cAMP analog that remains after incubation with a specific PDE isozyme. The remaining analog is then quantified for its ability to activate PKA.
Materials:
-
Purified PDE isozyme (e.g., PDE1, PDE2, PDE3)
-
cAMP analog
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
PKA Activity Assay components (as described above)
Procedure:
-
Incubate the cAMP analog with the purified PDE isozyme in the PDE assay buffer at 37°C for various time points.
-
Terminate the PDE reaction by heat inactivation or by adding a PDE inhibitor (e.g., IBMX).
-
Use the reaction mixture as the source of the cAMP analog in the PKA Activity Assay described above.
-
A higher remaining PKA activity indicates greater resistance of the analog to PDE hydrolysis.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Sp-5,6-DCl-cBIMPS for PKA over cGMP-PK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclic adenosine monophosphate (cAMP) analog, Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), and its remarkable specificity for cAMP-dependent Protein Kinase (PKA) over cGMP-dependent Protein Kinase (cGMP-PK). This compound has emerged as a powerful tool in signal transduction research, allowing for the discrete activation of the PKA pathway without significant cross-reactivity with the cGMP-PKG pathway.[1] This high selectivity makes it superior to other cAMP analogs, such as 8-pCPT-cAMP, for elucidating the distinct physiological roles of these two crucial signaling cascades.[1]
Quantitative Comparison of Kinase Activation
The exceptional specificity of this compound for PKA is quantitatively demonstrated by its activation constants (Ka) for both PKA and cGMP-PK. The Ka value represents the concentration of the activator required to achieve half-maximal activation of the enzyme. A lower Ka value indicates a higher potency of the activator.
| Kinase | Activator | Activation Constant (Ka) | Selectivity (Ka PKG / Ka PKA) |
| PKA | This compound | 30 nM | \multirow{2}{*}{~333-fold} |
| cGMP-PK | This compound | 10 µM |
As the data illustrates, this compound is approximately 333 times more potent in activating PKA than cGMP-PK, highlighting its exceptional selectivity.
Signaling Pathways
To understand the significance of this specificity, it is essential to visualize the distinct signaling pathways mediated by PKA and cGMP-PK.
Caption: The PKA signaling pathway.
Caption: The cGMP-PKG signaling pathway.
Experimental Protocols
The determination of kinase activation constants (Ka) is crucial for quantifying the potency and selectivity of activators like this compound. While the precise, detailed protocol from the original characterization by Sandberg et al. (1991) is not fully available, a general and widely accepted methodology for determining the Ka of a kinase activator is outlined below. This protocol is based on a radiometric filter-binding assay, a common method for measuring kinase activity.
Objective: To determine the concentration of this compound required for half-maximal activation (Ka) of purified PKA and cGMP-PK.
Materials:
-
Purified recombinant PKA (catalytic and regulatory subunits)
-
Purified recombinant cGMP-PK
-
This compound
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase-specific peptide substrate (e.g., Kemptide for PKA)
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
-
Trichloroacetic acid (TCA) or phosphoric acid for washing
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the kinase reaction buffer.
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and [γ-³²P]ATP.
-
Reconstitute the purified PKA and cGMP-PK enzymes in the kinase reaction buffer to the desired final concentration.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the reaction mixture with the various concentrations of this compound.
-
Initiate the kinase reaction by adding the purified enzyme (PKA or cGMP-PK).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Substrate Capture:
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.
-
The peptide substrate, now potentially radiolabeled, will bind to the filter paper.
-
-
Washing:
-
Wash the filter papers multiple times with a solution like 75 mM phosphoric acid or 5% TCA to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Place the washed filter papers into scintillation vials with scintillation fluid.
-
Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity (CPM) against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The Ka value is the concentration of this compound that elicits 50% of the maximal kinase activation.
-
Caption: Experimental workflow for determining kinase activation constant (Ka).
Conclusion
This compound stands out as a highly specific and potent activator of PKA. Its minimal effect on cGMP-PK makes it an invaluable pharmacological tool for researchers investigating the distinct roles of the PKA and cGMP-PKG signaling pathways in various cellular processes. The quantitative data and understanding of the experimental methodologies provided in this guide will aid researchers, scientists, and drug development professionals in the effective application of this compound to dissect the intricate networks of cellular communication.
References
A Comparative Guide to Confirming the Biological Activity of Sp-5,6-Dcl-cBiMPS and Other cAMP Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-Dcl-cBiMPS) with other commonly used cyclic AMP (cAMP) analogs for the activation of Protein Kinase A (PKA). Detailed experimental protocols and supporting data are presented to aid in the confirmation of their biological activity.
Introduction to this compound
This compound is a potent and highly specific cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3][4] Its unique chemical structure, featuring a dichlorinated benzimidazole ring, confers several advantages over traditional cAMP analogs, including increased lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs).[1] This metabolic stability ensures a more sustained activation of PKA in cellular assays. A key feature of this compound is its high selectivity for PKA over the cGMP-dependent protein kinase (PKG), making it a superior tool for dissecting the distinct signaling pathways of these two kinases.
Comparative Analysis of PKA Activators
The selection of an appropriate PKA activator is critical for accurately interpreting experimental results. This section compares the key characteristics of this compound with three other widely used cAMP analogs: 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-pCPT-cAMP), 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-cAMP), and N6,2'-O-Dibutyryladenosine-3',5'-cyclic monophosphate (Dibutyryl-cAMP).
| Feature | This compound | 8-pCPT-cAMP | 8-Bromo-cAMP | Dibutyryl-cAMP (Bucladesine) |
| Potency (PKA Activation) | Very High | High | High | Moderate |
| PKA Activation Constant (Ka) | Not explicitly found in a single comparative study, but demonstrated to be more potent than 8-pCPT-cAMP | Not explicitly found in a single comparative study | ~0.05 µM | Not commonly cited; acts as a pro-drug and also a PDE inhibitor |
| Specificity (PKA vs. PKG) | High | Low (activates both PKA and PKG) | Moderate | Moderate |
| Cell Permeability | High | High | High | High |
| Resistance to PDEs | High | Low (hydrolyzed by Ca2+/calmodulin-dependent and cGMP-inhibited PDEs) | Moderate (more resistant than cAMP) | High (also acts as a PDE inhibitor) |
| Primary Advantages | High potency and specificity for PKA, metabolic stability. | Potent activator. | Well-characterized, commercially available. | Cell-permeable, widely used historically. |
| Primary Disadvantages | Newer compound, potentially less literature available compared to others. | Lack of specificity between PKA and PKG. | Can have non-specific effects. | Also inhibits PDEs, can have off-target effects, and may not be a direct PKA activator in all contexts. |
Experimental Protocols for Confirming Biological Activity
To confirm the biological activity of this compound and its alternatives, a series of in vitro and cell-based assays can be performed. Below are detailed protocols for key experiments.
In Vitro PKA Kinase Activity Assay
This assay directly measures the ability of the compound to activate purified PKA, which then phosphorylates a specific peptide substrate.
Principle: The assay quantifies the amount of ADP produced in the kinase reaction using a luciferase-based system (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP generated and thus to PKA activity.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
PKA Enzyme: Prepare a stock solution of purified PKA catalytic subunit in kinase buffer.
-
PKA Substrate: Use a specific PKA peptide substrate (e.g., Kemptide, LRRASLG). Prepare a stock solution in kinase buffer.
-
ATP: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km of PKA for ATP.
-
Test Compounds: Prepare serial dilutions of this compound and other cAMP analogs in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of each concentration of the test compound.
-
Add 2.5 µL of PKA enzyme solution.
-
Add 2.5 µL of PKA substrate solution.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection (using ADP-Glo™ Kinase Assay as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of the test compound.
-
Determine the EC₅₀ or Ka value for each compound from the dose-response curve.
-
VASP Phosphorylation Assay in Intact Cells
This cell-based assay measures the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157, a downstream target of PKA, in response to treatment with cAMP analogs.
Principle: Increased intracellular cAMP levels activate PKA, which in turn phosphorylates VASP. The level of phosphorylated VASP (pVASP) can be quantified by Western blotting.
Experimental Workflow:
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Sp-5,6-Dcl-cBIMPS and Dibutyryl-cAMP in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cell signaling research, cyclic adenosine monophosphate (cAMP) serves as a pivotal second messenger, orchestrating a myriad of cellular processes. To dissect the intricacies of cAMP-mediated pathways, researchers frequently employ synthetic analogs that offer enhanced stability and cell permeability. This guide provides a comprehensive comparison of two widely used cAMP analogs: Sp-5,6-Dcl-cBIMPS and dibutyryl-cAMP (dbcAMP), offering insights into their mechanisms of action, experimental performance, and methodological considerations.
Executive Summary
This compound emerges as a highly potent and specific direct activator of cAMP-dependent Protein Kinase (PKA), demonstrating superior metabolic stability and cell permeability compared to many other cAMP analogs.[1][2] Its direct action and resistance to phosphodiesterase (PDE) degradation make it an invaluable tool for precise interrogation of PKA-mediated signaling pathways.[1][3] In contrast, dibutyryl-cAMP functions as a cell-permeable pro-drug that is intracellularly converted to cAMP, leading to the activation of all cAMP effectors, including PKA and Exchange Protein directly Activated by cAMP (Epac).[4] However, its utility is complicated by its dual action as a PDE inhibitor and the independent biological effects of its butyrate byproduct, which can influence experimental outcomes.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance metrics of this compound and dibutyryl-cAMP based on available literature.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | Dibutyryl-cAMP (dbcAMP) |
| Primary Target | Direct and specific activator of PKA | Pro-drug for cAMP, activating PKA and Epac |
| Mechanism | Directly binds to and activates PKA | Intracellular hydrolysis to cAMP |
| PDE Resistance | Highly resistant to hydrolysis by PDEs | Acts as a PDE inhibitor |
| Cell Permeability | High, due to lipophilic modifications | High, due to butyryl groups |
| Byproduct Effects | None reported | Butyrate can exert independent biological effects |
Table 2: Performance in Cell-Based Assays
| Parameter | This compound | Dibutyryl-cAMP (dbcAMP) |
| Specificity | Highly specific for PKA | Activates both PKA and Epac |
| Potency | Very potent PKA activator | Potency depends on intracellular conversion to cAMP |
| Reported Cellular Effects | - Potent induction of PKA-mediated phosphorylation- Inhibition of platelet aggregation- Stimulation of insulin release | - Induction of cell differentiation- Inhibition of cell proliferation (can be biphasic)- Neurite outgrowth |
| Considerations | Considered superior for intact cell studies due to specificity and stability | Effects may not solely be due to cAMP elevation |
Signaling Pathways and Mechanisms of Action
The differential activation of downstream effectors by this compound and dibutyryl-cAMP is a critical consideration for experimental design and data interpretation.
Experimental Workflows
The following diagrams illustrate typical workflows for assessing the activity of these cAMP analogs.
Experimental Protocols
Protocol 1: In Vitro PKA Activity Assay
This protocol outlines a method to determine the activation of PKA by cAMP analogs using a purified enzyme or cell lysate.
Materials:
-
Purified PKA holoenzyme or cell lysate
-
This compound and/or dibutyryl-cAMP
-
PKA substrate (e.g., Kemptide)
-
ATP (can be radiolabeled, e.g., [γ-³²P]ATP, or unlabeled for non-radioactive assays)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Method for detecting phosphorylation (e.g., phosphocellulose paper for radiolabeled assays, or specific antibodies for ELISA-based methods)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, PKA enzyme/lysate, and the desired concentration of the cAMP analog.
-
Pre-incubate the mixture for 5-10 minutes at 30°C to allow for PKA activation.
-
Initiate the kinase reaction by adding the PKA substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and then measuring the remaining radioactivity using a scintillation counter. For non-radioactive methods, this may involve colorimetric, fluorescent, or luminescent detection.
-
Calculate PKA activity, often expressed as pmol of phosphate transferred per minute per mg of protein.
Protocol 2: Assessment of Cellular Proliferation
This protocol describes a method to evaluate the effects of cAMP analogs on the proliferation of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and/or dibutyryl-cAMP
-
Multi-well plates (e.g., 96-well)
-
Reagent for assessing cell viability/proliferation (e.g., MTT, WST-1, or CyQUANT)
-
Plate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and/or dibutyryl-cAMP in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the cAMP analogs. Include a vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color/fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the effect of each compound on cell proliferation.
Conclusion
The choice between this compound and dibutyryl-cAMP should be guided by the specific research question. For studies requiring precise and specific activation of PKA without confounding variables, this compound is the superior choice due to its direct mechanism of action, high potency, and metabolic stability. For broader studies on the general effects of elevated intracellular cAMP, or when investigating pathways that may involve both PKA and Epac, dibutyryl-cAMP can be a useful tool. However, researchers must remain cognizant of its pro-drug nature, PDE inhibitory activity, and the potential for off-target effects from its butyrate byproduct. Careful consideration of these differences is paramount for the design of robust experiments and the accurate interpretation of their outcomes.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibutyryl-cAMP (sodium salt) (#35857) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Disposal of Sp-5,6-DCl-cBIMPS: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), a potent and specific activator of cAMP-dependent protein kinases.
Core Safety and Handling Protocols
Before addressing disposal, it is crucial to handle this compound with appropriate care. The following table summarizes key handling and storage information derived from supplier datasheets and chemical databases.
| Parameter | Specification | Source |
| Chemical Formula | C₁₂H₁₁Cl₂N₂O₅PS | PubChem |
| Molecular Weight | 397.2 g/mol | PubChem |
| Appearance | Solid | Implied from usage |
| Storage Temperature | -70°C | Sigma-Aldrich |
| Solubility | Soluble in DMSO and Ethanol | Sigma-Aldrich |
| Primary Hazards | Unknown (Assumed hazardous as a chlorinated organic and phosphorothioate compound) | General Chemical Knowledge |
Experimental Protocols: Decontamination of Working Surfaces and Glassware
In the absence of specific degradation protocols, a general procedure for the decontamination of non-disposable items that have come into contact with this compound should be followed.
Objective: To safely decontaminate reusable glassware and laboratory surfaces.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Designated waste container for halogenated organic waste.
-
Detergent solution.
-
Deionized water.
-
Solvent for initial rinse (e.g., ethanol or DMSO, depending on the solvent used to dissolve the compound).
Procedure:
-
Initial Rinse: Rinse the contaminated glassware or wipe the surface with a minimal amount of a suitable solvent (e.g., ethanol or DMSO) to dissolve any residual compound. Collect this rinseate in a designated, properly labeled hazardous waste container for halogenated organic compounds.
-
Detergent Wash: Wash the glassware or surface thoroughly with a laboratory-grade detergent and warm water.
-
Multiple Rinses: Rinse the item multiple times with tap water, followed by a final rinse with deionized water to remove any detergent residue.
-
Drying: Allow the glassware or surface to air dry completely or dry in an oven as appropriate.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedure
Based on its chemical classification, this compound should be treated as hazardous chemical waste. Chlorinated hydrocarbons and phosphorothioate-containing compounds are generally not suitable for sink or regular trash disposal due to potential environmental toxicity and persistence.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound and its waste.
-
Waste Segregation: At the point of generation, segregate all waste contaminated with this compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
-
Containerization:
-
Solid Waste: Place contaminated solid waste (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container for solid halogenated organic waste.
-
Liquid Waste: Collect unused solutions or solvent rinsates in a separate, sealed, and shatter-proof container designated for liquid halogenated organic waste. Do not mix with non-halogenated solvent waste.
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate," the approximate quantity of the compound, and the date.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible chemicals.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup and documentation.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
